TH1217
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)26(30)31)25(11)8-12-3-5-13(6-4-12)21-27(2,9-16(28)32-21)10-17(29)33-21/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFRCQHNILGMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(C=C3)CN4C(=NC5=C(C(=C(C=C54)Cl)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BCl2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022533 | |
| Record name | ZINC1775962367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of TH1217: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of TH1217, a novel small molecule inhibitor. Designed for researchers, scientists, and professionals in drug development, this document details the molecular target of this compound, its impact on cellular signaling pathways, and the experimental validation of its activity.
Executive Summary
This compound is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), a key enzyme in nucleotide metabolism.[1][2] With an IC50 of 47 nM, this compound presents a promising therapeutic agent, particularly in oncology.[1][2] Its mechanism revolves around the disruption of dNTP pool sanitation, leading to increased efficacy of cytidine analogue chemotherapeutics in cancer cells. This guide will explore the function of dCTPase, the inhibitory action of this compound, and its downstream cellular consequences.
The Molecular Target: dCTP Pyrophosphatase 1 (dCTPase)
dCTP pyrophosphatase 1 (dCTPase), also known as XTP3TPA, is a crucial enzyme responsible for maintaining the integrity of the cellular deoxynucleoside triphosphate (dNTP) pool.[3] Its primary function is to "sanitize" the dNTP pool by hydrolyzing both canonical and non-canonical forms of dCTP into their corresponding monophosphates and pyrophosphate.[3] This enzymatic activity is vital for preventing the incorporation of modified or damaged nucleotides into DNA, thus ensuring genomic stability.
In numerous cancerous tissues, including breast, ovarian, and lung cancers, dCTPase is found to be overexpressed. This upregulation is linked with poor patient prognosis, the promotion of cancer cell "stemness," and the development of resistance to certain chemotherapeutic agents.
This compound: A Potent and Selective dCTPase Inhibitor
This compound has been identified as a first-in-class, potent, and selective inhibitor of human dCTPase.[3] Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) of 47 nM.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and similar dCTPase inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (dCTPase) | 47 nM | [1][2] |
Table 2: In Vitro ADME and Physicochemical Properties of a dCTPase Inhibitor (Boronate 30/TH1217)
| Parameter | Value | Reference |
| Aqueous Solubility | >100 µM | [1] |
| Plasma Stability (in vitro, t4h) | 86% | [1] |
| Mouse Microsomal Half-life | 109 minutes | [1] |
| Cell Permeability | 8.66×10⁻⁶ / 1.30×10⁻³ cm/s | [1] |
| CYP Inhibition | Mentioned, but specific values not detailed in the provided search results. | [1] |
Mechanism of Action in Cancer Therapy
The primary therapeutic application of this compound is in oncology, where it acts as a chemosensitizer, enhancing the efficacy of existing anticancer drugs, particularly cytidine analogues.
Potentiation of Cytidine Analogues
Cytidine analogues, such as decitabine and gemcitabine, are a class of chemotherapy drugs that function as nucleoside analogues.[3] To exert their cytotoxic effects, they must be phosphorylated within the cell to their active triphosphate form.[3] These active triphosphates can then be incorporated into DNA, leading to cell cycle arrest and apoptosis.
However, the triphosphate forms of some cytidine analogues are recognized as non-canonical substrates by dCTPase and are subsequently hydrolyzed and inactivated.[3] This enzymatic degradation reduces the intracellular concentration of the active drug, thereby diminishing its therapeutic efficacy.
By inhibiting dCTPase, this compound prevents the breakdown of the active triphosphate forms of cytidine analogues.[3] This leads to their accumulation within the cancer cell, increased incorporation into DNA, and ultimately, a synergistic enhancement of their cytotoxic effects.[3]
References
TH1217: A Technical Guide to a First-in-Class Selective dCTP Pyrophosphatase 1 (dCTPase) Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxycytidine triphosphate (dCTP) pyrophosphatase 1 (dCTPase), also known as DCTPP1, is a critical enzyme in nucleotide metabolism. It maintains the balance of pyrimidine nucleotide pools within the cell by hydrolyzing dCTP into deoxycytidine monophosphate (dCMP) and pyrophosphate.[1][2] This function is vital for preventing DNA damage and genetic instability.[2][3] In cancer, dCTPase plays a central role in the metabolism of deoxycytidine analogues used in chemotherapy and has been implicated in drug resistance.[4] TH1217 has emerged as a potent and selective, first-in-class inhibitor of human dCTPase, presenting a novel strategy for enhancing the efficacy of existing cancer therapies.[5][6] This document provides a comprehensive technical overview of this compound, its mechanism of action, physicochemical properties, and the experimental protocols for its evaluation.
The Role of dCTPase in Cellular Homeostasis and Cancer
dCTPase (EC 3.6.1.12) is a hydrolase that catalyzes the conversion of dCTP to dCMP.[1] This action serves two primary purposes:
-
Nucleotide Pool Regulation: It prevents the accumulation of excess dCTP, which is crucial for maintaining genomic integrity during DNA replication.[2]
-
"House-Cleaning" Function: The enzyme efficiently hydrolyzes modified cytidine triphosphates, such as 5-methyl-dCTP, preventing their incorrect incorporation into DNA and subsequent epigenetic dysregulation.[2][3]
Overexpression of dCTPase (DCTPP1) has been observed in various cancers and can be associated with resistance to pyrimidine-based chemotherapies, such as those involving cytidine analogues.[4] By controlling the cellular concentration of dCTP, the enzyme can limit the activation and incorporation of these therapeutic agents. Therefore, inhibiting dCTPase is a promising strategy to sensitize cancer cells to these treatments.
This compound: A Potent and Selective dCTPase Inhibitor
This compound is a small molecule inhibitor identified as a highly potent and selective agent against human dCTPase.[5][6] Its discovery marks a significant step in targeting this enzyme for therapeutic purposes.
The physicochemical and pharmacological properties of this compound are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Source |
|---|
| dCTP pyrophosphatase 1 (dCTPase) | 47 nM |[5][6][7][8] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₇BCl₂N₄O₆ | [6][8] |
| Formula Weight | 491.1 | [6] |
| Aqueous Solubility | >100 μM | [5][8] |
| Solubility in DMSO | ≥ 10 mg/ml | [6] |
| Purity | ≥98% | [6] |
| In Vitro Plasma Stability | 86% remaining after 4 hours | [5][8] |
| Mouse Microsomal Half-life | 109 minutes | [5][8] |
| Cell Permeability | 8.66×10⁻⁶ / 1.30×10⁻³ cm/s |[5][8] |
Mechanism of Action and Proposed Therapeutic Strategy
This compound exerts its effect by directly inhibiting the enzymatic activity of dCTPase. This inhibition leads to an increase in the intracellular concentration of dCTP. The primary therapeutic application of this mechanism is to enhance the cytotoxic effects of cytidine analogue-based chemotherapies in cancer cells, particularly in leukemias.[5][7][8]
Caption: Mechanism of this compound action and its synergy with cytidine analogues.
Experimental Protocols
The following sections describe the general methodologies for evaluating a dCTPase inhibitor like this compound. The specific protocols are detailed in the cited literature.[8]
This assay quantifies the concentration of this compound required to inhibit 50% of dCTPase activity.
-
Principle: Recombinant human dCTPase is incubated with its substrate, dCTP, in the presence of varying concentrations of the inhibitor (this compound). The reaction measures the amount of product (dCMP or pyrophosphate) generated over time.
-
General Procedure:
-
A reaction mixture is prepared containing buffer, purified dCTPase enzyme, and dCTP.
-
This compound is added to the mixture at a range of concentrations. A control with no inhibitor (e.g., DMSO vehicle) is included.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the quantity of product is measured. This can be done using various methods, such as colorimetric assays for inorganic phosphate or HPLC-based detection of dCMP.
-
The percentage of inhibition at each this compound concentration is calculated relative to the control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
These assays predict the drug-like properties of the compound.
-
Aqueous Solubility: Assessed by adding excess solid this compound to an aqueous buffer, shaking until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant, typically by HPLC-UV.
-
Plasma Stability: this compound is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4 hours), and the remaining concentration of the parent compound is quantified by LC-MS/MS to determine its stability over time.[5][8]
-
Microsomal Stability: The compound is incubated with liver microsomes, which contain key metabolic enzymes (e.g., Cytochrome P450s). The disappearance of this compound over time is monitored by LC-MS/MS to calculate its metabolic half-life.[5][8]
-
Cell Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method. It measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
-
Combination Cytotoxicity Assay: To validate the synergistic effect, cancer cell lines (e.g., leukemia cells) are treated with a cytidine analogue (e.g., Ara-C) alone, this compound alone, and a combination of both across a range of concentrations. Cell viability is measured after a set incubation period (e.g., 72 hours) using assays like MTT or CellTiter-Glo. The results are analyzed to determine if the combination is synergistic, additive, or antagonistic.
Caption: A generalized workflow for the preclinical evaluation of a dCTPase inhibitor.
Conclusion and Future Directions
This compound is a groundbreaking chemical probe and a potential therapeutic agent that selectively targets dCTPase. Its high potency and favorable in vitro pharmacokinetic profile make it an excellent candidate for further development.[5][8] The primary therapeutic strategy involves using this compound to overcome resistance and enhance the activity of cytidine analogue chemotherapies. Future research should focus on in vivo efficacy studies in relevant cancer models, detailed toxicology profiling, and optimization of its drug-like properties to advance it toward clinical application. The availability of this selective inhibitor will also facilitate deeper research into the biological roles of dCTPase in both health and disease.
References
- 1. dCTP diphosphatase - Wikipedia [en.wikipedia.org]
- 2. The First Structure of an Active Mammalian dCTPase and its Complexes With Substrate Analogs and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DCTPP1 dCTP pyrophosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide: TH1217 and its Potential as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TH1217 is a potent and selective small-molecule inhibitor of dCTPase pyrophosphatase 1 (dCTPase), an enzyme increasingly implicated in cancer cell proliferation and survival. This technical guide delineates the core mechanism of action of this compound, focusing on its primary therapeutic target, dCTPase. The central therapeutic strategy revolves around the synergistic cytotoxicity observed when this compound is co-administered with cytidine analogue chemotherapeutics. By inhibiting dCTPase, this compound prevents the degradation of the active triphosphate forms of these analogues, thereby enhancing their incorporation into DNA and subsequent anti-cancer effects. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways, offering a foundational resource for further research and development of this compound as a novel cancer therapeutic.
The Primary Therapeutic Target: dCTPase Pyrophosphatase 1
The primary therapeutic target of this compound is dCTPase pyrophosphatase 1 (dCTPase) , also known as XTP3TPA.[1] dCTPase plays a crucial role in nucleotide pool sanitation by hydrolyzing both canonical and non-canonical deoxycytidine triphosphates (dCTPs).[1] Emerging evidence has highlighted the significance of dCTPase in oncology, with studies demonstrating its overexpression in various human carcinomas.[1] Elevated dCTPase levels have been associated with cancer cell stemness, suggesting its involvement in tumor initiation and maintenance.[1]
The therapeutic rationale for targeting dCTPase is particularly compelling in the context of combination therapy with cytidine analogues, a class of chemotherapy agents widely used in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1] These drugs, such as decitabine and cytarabine, require intracellular phosphorylation to their active triphosphate forms to exert their cytotoxic effects. dCTPase can recognize these activated drug metabolites as substrates and hydrolyze them, thereby reducing their therapeutic efficacy.
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of dCTPase.[1] By blocking the enzymatic activity of dCTPase, this compound prevents the degradation of the active triphosphate forms of cytidine analogues. This leads to an increased intracellular concentration of the active drug, enhancing its incorporation into the DNA of cancer cells. The incorporation of these analogues into DNA leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
A pivotal aspect of this compound's therapeutic potential is its synergistic effect when combined with cytidine analogues. This synergy implies that the combined effect of the two drugs is greater than the sum of their individual effects. Preclinical studies have shown that this compound synergistically induces apoptosis and cell death in leukemia cells when used in combination with cytidine analogues, both in vitro and in vivo. Notably, this enhanced cytotoxicity does not extend to non-transformed, healthy dividing cells, suggesting a favorable therapeutic window.
Signaling Pathway of this compound in Combination Therapy
The following diagram illustrates the proposed mechanism of action of this compound in synergy with a cytidine analogue like decitabine.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound and its analogues.
Table 1: In Vitro dCTPase Inhibitory Activity
| Compound | IC50 (nM) vs dCTPase |
| This compound | 47 |
| Compound 6 | 57 ± 20 |
| Compound 14 | 110 ± 30 |
| Compound 18 | 60 ± 10 |
Data represents the half-maximal inhibitory concentration (IC50) against purified human dCTPase.[1]
Table 2: Synergistic Cytotoxicity of this compound with Cytidine Analogues in HL-60 Leukemia Cells
| Combination | Combination Index (CI) |
| This compound + Decitabine | < 1 (Synergistic) |
| This compound + Cytarabine | < 1 (Synergistic) |
The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[1][2][3]
Table 3: In Vitro ADME and Selectivity Profile of a this compound Analogue (Boronate 30)
| Parameter | Value |
| ADME Profile | |
| Mouse Microsomal Half-life | > 60 min |
| Human Microsomal Half-life | > 60 min |
| Aqueous Solubility (pH 7.4) | 150 µM |
| Caco-2 Permeability (Papp A-B) | 10.5 x 10⁻⁶ cm/s |
| Selectivity Profile | |
| CYP Inhibition (various isoforms) | IC50 > 25 µM |
| NUDIX Hydrolase Panel | High Selectivity for dCTPase |
This data for a promising analogue demonstrates a favorable preliminary drug metabolism and pharmacokinetics (DMPK) profile.
Detailed Experimental Protocols
In Vitro dCTPase Inhibition Assay (Malachite Green Assay)
This assay colorimetrically detects the inorganic phosphate released from the hydrolysis of dCTP by dCTPase.
Materials:
-
Purified full-length human dCTPase protein
-
dCTP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
This compound and other test compounds
-
Malachite Green Reagent
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 25 µL of dCTPase enzyme solution in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of dCTP substrate solution in assay buffer.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction and detect the released phosphate by adding 25 µL of Malachite Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HL-60 human leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound, cytidine analogues (decitabine, cytarabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with serial dilutions of this compound, the cytidine analogue, or the combination of both.
-
Incubate the treated cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Drug Synergy Analysis (Chou-Talalay Method)
This method provides a quantitative assessment of the interaction between two drugs.[2][3]
Procedure:
-
Perform cell viability assays with a matrix of concentrations for this compound and the cytidine analogue, both individually and in combination.
-
Use the dose-response data to calculate the Combination Index (CI) for each combination using specialized software (e.g., CompuSyn).
-
A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Experimental and Logical Workflows
Workflow for Identifying and Characterizing dCTPase Inhibitors
Conclusion and Future Directions
This compound represents a promising first-in-class inhibitor of dCTPase with a clear mechanism of action and demonstrated synergistic effects with established chemotherapy agents. The preclinical data strongly support its further development as a therapeutic agent, particularly for hematological malignancies.
Future research should focus on:
-
In-depth in vivo studies to establish the pharmacokinetic and pharmacodynamic profile of this compound and its analogues.
-
Exploration of this compound's efficacy in solid tumors where dCTPase is overexpressed.
-
Identification of predictive biomarkers to select patient populations most likely to respond to this compound-based combination therapies.
-
Further elucidation of the downstream signaling pathways affected by dCTPase inhibition to uncover potential secondary targets and mechanisms of resistance.
The continued investigation of this compound and other dCTPase inhibitors holds the potential to introduce a novel and effective therapeutic strategy into the oncologist's armamentarium.
References
TH1217: A Potent and Selective Inhibitor of dCTP Py pyrophosphatase 1 in Nucleotide Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme that plays a critical role in maintaining the integrity of the cellular nucleotide pool.[1] dCTPase functions as a "house-cleaning" enzyme, hydrolyzing both standard (canonical) and modified (non-canonical) deoxycytidine triphosphates (dCTPs). This activity is crucial for preventing the incorporation of incorrect or damaged nucleotides into DNA, thereby safeguarding genomic stability. The enzyme is found to be highly expressed in various cancer types and is linked to cancer cell stemness and resistance to certain therapies.[1]
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its role in nucleotide metabolism, and its potential as a therapeutic agent. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound exerts its biological effects through the specific inhibition of dCTP pyrophosphatase 1. By blocking the enzymatic activity of dCTPase, this compound disrupts the normal homeostatic regulation of the nucleotide pool. This inhibition leads to an accumulation of cellular dCTP and its analogues.
The primary therapeutic potential of this compound lies in its ability to synergize with cytidine analogue-based chemotherapeutic agents. These drugs, upon entering the cell, are converted into their triphosphate forms, which can then be erroneously incorporated into DNA, leading to cytotoxicity in cancer cells. However, dCTPase can degrade these activated drug molecules, reducing their efficacy. By inhibiting dCTPase, this compound prevents the degradation of the activated cytidine analogues, thereby enhancing their cytotoxic effects against cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.
| Compound | dCTPase IC50 (nM) | Aqueous Solubility (µM) | Plasma Stability (t1/2, h) | Mouse Microsomal Half-life (min) | Cell Permeability (10^-6 cm/s) |
| This compound (compound 30) | 47 | >100 | 86% remaining at 4h | 109 | 8.66 |
Experimental Protocols
dCTPase Inhibition Assay (Malachite Green Assay)
This assay was utilized for the high-throughput screening and determination of the inhibitory activity of compounds against dCTPase.
-
Reagents and Materials:
-
Full-length human dCTPase protein
-
dCTP (substrate)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Malachite Green reagent
-
Test compounds (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
The dCTPase enzyme was incubated with the test compound at various concentrations in the assay buffer in a 384-well plate.
-
The enzymatic reaction was initiated by the addition of the substrate dCTP.
-
The reaction was allowed to proceed for a specific time at room temperature.
-
The reaction was stopped, and the amount of inorganic phosphate released was quantified by adding the Malachite Green reagent, which forms a colored complex with phosphate.
-
The absorbance was measured at 620 nm using a plate reader.
-
The IC50 values were calculated from the dose-response curves.
-
Cell Viability Assay (Resazurin Assay)
This assay was used to assess the cytotoxic effects of the compounds alone and in combination with cytidine analogues on cancer cell lines (e.g., HL-60 leukemia cells).
-
Reagents and Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds and cytidine analogues
-
Resazurin sodium salt solution
-
-
Procedure:
-
HL-60 cells were seeded into 96-well plates.
-
The cells were treated with increasing concentrations of the test compound, the cytidine analogue, or a combination of both.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin solution was added to each well, and the plates were incubated for another 4 hours.
-
The fluorescence (excitation 560 nm, emission 590 nm) was measured to determine the number of viable cells, as resazurin is converted to the fluorescent resorufin by metabolically active cells.
-
The combination index (CI) was calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Visualizations
Signaling Pathway of dCTPase Inhibition by this compound
Caption: Mechanism of this compound action.
Experimental Workflow for dCTPase Inhibitor Screening
Caption: Inhibitor discovery workflow.
References
The Anti-Cancer Potential of TH1217: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in nucleotide metabolism and cancer cell survival. This document provides a comprehensive technical overview of the anti-cancer potential of this compound, focusing on its mechanism of action, preclinical efficacy, and synergistic activity with existing chemotherapeutic agents. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring novel therapeutic strategies in oncology.
Introduction
The dysregulation of nucleotide metabolism is a hallmark of cancer, enabling rapid cell proliferation and genome replication. dCTP pyrophosphatase 1 (dCTPase) plays a crucial role in maintaining the balance of intracellular deoxynucleoside triphosphates (dNTPs). By hydrolyzing dCTP, dCTPase prevents the accumulation of this nucleotide, which can otherwise lead to genomic instability. In several cancers, dCTPase is overexpressed, suggesting its potential as a therapeutic target.
This compound has emerged as a first-in-class, potent, and selective inhibitor of dCTPase. Its ability to modulate the intracellular nucleotide pool opens new avenues for cancer therapy, particularly in combination with nucleoside analogues that are susceptible to degradation. This whitepaper details the current understanding of this compound's anti-cancer properties, supported by preclinical data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of dCTPase. This inhibition leads to an increase in the intracellular concentration of dCTP. While this alone can have cytostatic effects in some cancer cell lines, the primary therapeutic potential of this compound lies in its ability to potentiate the efficacy of cytidine analogue chemotherapeutics, such as decitabine.
Decitabine, a hypomethylating agent, requires phosphorylation to its active triphosphate form (5-aza-dCTP) to be incorporated into DNA. dCTPase can degrade 5-aza-dCTP, thereby reducing the therapeutic efficacy of decitabine. By inhibiting dCTPase, this compound prevents the degradation of 5-aza-dCTP, leading to its increased incorporation into DNA. This results in the trapping of DNA methyltransferases (DNMTs), leading to DNA hypomethylation, re-expression of tumor suppressor genes, and ultimately, cancer cell apoptosis.
Quantitative Data
The preclinical efficacy of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay | Reference |
| IC50 for dCTPase | 47 nM | Malachite Green Assay | [1] |
| Cell Line | Treatment | Effect | Reference |
| HL-60 | This compound | Increased intracellular dCTP | [1] |
| HL-60 | This compound + Decitabine | Synergistic cytotoxicity | [1] |
| DOHH-2 | This compound | Impaired cell proliferation | [1] |
| WILL-2 | This compound | Impaired cell proliferation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments cited.
dCTPase Inhibition Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate released from the hydrolysis of dCTP by dCTPase. The amount of phosphate is measured colorimetrically using malachite green.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Dilute recombinant human dCTPase to the desired concentration in assay buffer.
-
Prepare a stock solution of dCTP in water.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of this compound dilution or DMSO (control).
-
Add 48 µL of dCTPase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of dCTP solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 25 µL of 0.5 M EDTA.
-
-
Detection:
-
Add 100 µL of Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (Resazurin Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Protocol:
-
Cell Seeding:
-
Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and/or decitabine in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 72 hours.
-
-
Detection:
-
Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each treatment condition.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound and/or decitabine for the desired time period.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Conclusion and Future Directions
This compound represents a promising new agent in the landscape of targeted cancer therapy. Its specific mechanism of action, potent inhibition of dCTPase, and demonstrated synergy with decitabine highlight its potential for the treatment of hematological malignancies and potentially other cancers with dysregulated nucleotide metabolism. Further preclinical studies, including in vivo efficacy and toxicity assessments, are warranted to advance this compound towards clinical development. The exploration of other combination therapies and the identification of predictive biomarkers will be crucial in realizing the full therapeutic potential of this novel dCTPase inhibitor.
References
Technical Whitepaper: The Role of Th17 Pathway Inhibition in Modulating SARS-CoV-2-Related Hyperinflammation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific therapeutic agent designated "TH1217" with published effects on SARS-CoV-2 protein interactions was identified in a comprehensive literature search. This document will instead provide an in-depth technical guide on the inhibition of the T helper 17 (Th17) cell pathway, a significant area of research for mitigating the hyperinflammatory response in severe COVID-19.
Introduction: The Th17 Pathway in SARS-CoV-2 Pathogenesis
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) infection can lead to a dysregulated immune response, often termed a "cytokine storm," which is a major contributor to disease severity and mortality in COVID-19.[1][2] Among the various immune components implicated, the Th17 cell lineage and its signature cytokine, Interleukin-17 (IL-17), have been identified as key drivers of the hyperinflammatory state observed in critically ill patients.[1][2][3]
Th17 cells are a subset of T helper cells that play a crucial role in mucosal immunity and defense against extracellular pathogens. However, their overactivation can lead to tissue damage and autoimmune conditions. In the context of COVID-19, elevated levels of IL-17 and a higher count of Th17 cells are associated with more severe disease outcomes, including Acute Respiratory Distress Syndrome (ARDS).[3][4][5] The pro-inflammatory effects of IL-17 include the recruitment of neutrophils and the induction of other inflammatory cytokines, contributing to the pulmonary pathology seen in severe COVID-19.[6][7]
This whitepaper will explore the therapeutic potential of inhibiting the Th17 pathway as a strategy to ameliorate the severe inflammatory consequences of SARS-CoV-2 infection. We will delve into the mechanisms of action of different classes of Th17 pathway inhibitors, summarize the available clinical data, and provide an overview of the experimental approaches used in their evaluation.
Therapeutic Targets in the Th17 Signaling Pathway
The Th17 signaling cascade presents several druggable targets. The main strategies for inhibiting this pathway in the context of COVID-19 have focused on:
-
Direct Neutralization of IL-17A: Utilizing monoclonal antibodies to directly bind and neutralize the IL-17A cytokine.
-
Blocking the IL-17 Receptor (IL-17R): Using monoclonal antibodies to prevent IL-17 from binding to its receptor.
-
Inhibition of Janus Kinases (JAKs): Targeting intracellular signaling molecules, particularly JAK2, which are crucial for the differentiation and function of Th17 cells.[4][8]
-
Inhibition of Retinoid-related Orphan Receptor gamma t (RORγt): Targeting the master transcriptional regulator responsible for Th17 cell differentiation.[6]
Below is a diagram illustrating the Th17 signaling pathway and the points of intervention for these inhibitor classes.
Caption: Th17 signaling pathway and points of therapeutic intervention.
Quantitative Data from Clinical Studies
Several clinical trials have investigated the efficacy and safety of Th17 pathway inhibitors in patients with COVID-19. The following tables summarize the key findings from some of these studies.
Table 1: Clinical Trials of Anti-IL-17 Monoclonal Antibodies in COVID-19
| Drug | Study Design | Patient Population | Key Findings | Reference |
| Secukinumab | Phase 2, open-label, randomized controlled trial (BISHOP study) | 25 hospitalized COVID-19 patients with respiratory failure | Well-tolerated with no significant increase in adverse events. Did not significantly improve ventilator-free days. Showed a potential for ameliorating less severe disease forms and a significant reduction in thromboembolic events. | [3] |
| Netakimab | Retrospective case-control study | 171 hospitalized patients with severe COVID-19 (88 received Netakimab) | Associated with improvement in clinical and laboratory parameters (body temperature, SpO2/FiO2, CRP). No significant effect on mortality, ICU transfer, or need for mechanical ventilation. | [9] |
Table 2: Proposed and Investigated Small Molecule Inhibitors of the Th17 Pathway for COVID-19
| Drug Class | Example Drug | Proposed Mechanism of Action | Supporting Evidence | Reference |
| JAK2 Inhibitors | Fedratinib | Inhibits the JAK2/STAT3 signaling pathway, which is crucial for Th17 cell differentiation and function, thereby reducing the production of IL-17 and other pro-inflammatory cytokines. | Pre-clinical data showed that Fedratinib decreased the expression of IL-17 and IL-22 by murine Th17 cells. Proposed as a repurposed drug for COVID-19. | [4][8][10] |
| RORγt Inhibitors | Digoxin, various small molecules in development | Inhibit the master transcriptional regulator of Th17 cells, preventing their differentiation and the production of IL-17. | RORγt is a promising therapeutic target for Th17-mediated diseases. The role of specific RORγt inhibitors in COVID-19 is an area of ongoing research. | [6][11] |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the general methodologies employed in these studies can be outlined.
Randomized Clinical Trial Protocol for Anti-IL-17 Antibodies
The following is a generalized workflow for a clinical trial investigating an anti-IL-17 monoclonal antibody in hospitalized COVID-19 patients, based on the description of the BISHOP study.[3]
Caption: Generalized workflow for a randomized clinical trial of a Th17 inhibitor.
Key Methodological Components:
-
Patient Selection: Inclusion criteria typically involve hospitalized adults with confirmed SARS-CoV-2 infection and evidence of severe disease, such as respiratory failure or elevated inflammatory markers.
-
Randomization: Patients are randomly assigned to receive either the investigational drug in addition to the standard of care or the standard of care alone.
-
Treatment: The investigational drug is administered according to a predefined dosage and schedule.
-
Data Collection and Endpoints: Clinical outcomes (e.g., mortality, duration of hospitalization, need for mechanical ventilation), laboratory parameters (e.g., C-reactive protein, cytokine levels), and safety data (adverse events) are collected over a specified period.
In Vitro Assay for JAK2 Inhibitor Activity
The assessment of a JAK2 inhibitor's effect on Th17 cells, as described for Fedratinib, would likely involve the following steps.[8]
-
Isolation of T cells: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Th17 Differentiation: The isolated T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as IL-6, TGF-β, and IL-23.
-
Inhibitor Treatment: The differentiating T cells are treated with various concentrations of the JAK2 inhibitor (e.g., Fedratinib) or a vehicle control.
-
Analysis of Cytokine Production: After a period of incubation, the supernatant is collected to measure the concentration of IL-17 and other cytokines using techniques like ELISA. Intracellular cytokine staining followed by flow cytometry can also be used to determine the percentage of IL-17-producing cells.
Conclusion and Future Directions
The inhibition of the Th17 pathway represents a promising, albeit not yet fully validated, therapeutic strategy for managing the hyperinflammatory response in severe COVID-19. While direct inhibition of IL-17 with monoclonal antibodies has shown a good safety profile, its efficacy in improving major clinical outcomes remains to be definitively established.[3][9] The use of small molecule inhibitors, such as JAK2 and RORγt inhibitors, offers an alternative approach that can modulate the Th17 response at an earlier stage.[4][6]
Future research should focus on:
-
Larger, well-controlled randomized clinical trials to confirm the efficacy of Th17 pathway inhibitors in severe COVID-19.
-
The identification of biomarkers to select patients who are most likely to benefit from this therapeutic approach.
-
Further investigation into the potential of small molecule inhibitors, like RORγt inhibitors, for the treatment of COVID-19.
Understanding the intricate interplay between the Th17 pathway and SARS-CoV-2 pathogenesis will be crucial for the development of effective immunomodulatory therapies to combat this and future viral pandemics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Th17 Response in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. TH17 responses in cytokine storm of COVID-19: An emerging target of JAK2 inhibitor Fedratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Th17 cells in SARS-CoV-2 infection: implementation for the therapy of severe COVID-19 cases - CellR4 [cellr4.org]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential role of IL‐17 blocking agents in the treatment of severe COVID‐19? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfndt.org [sfndt.org]
- 9. Anti-IL-17 monoclonal antibodies in hospitalized patients with severe COVID-19: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TH1217 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1217 is a potent and selective small-molecule inhibitor of dCTP pyrophosphatase 1 (dCTPase), a key enzyme in maintaining the homeostasis of deoxynucleoside triphosphate (dNTP) pools within the cell.[1][2][3] dCTPase prevents the accumulation of non-canonical dNTPs, thereby safeguarding genome integrity. In cancer cells, which often exhibit altered metabolism and increased reliance on specific metabolic pathways, the inhibition of dCTPase by this compound can lead to an imbalance in the dNTP pool, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][3] Furthermore, this compound has been demonstrated to enhance the cytotoxic effects of cytidine analogue chemotherapeutics, such as cytarabine, in leukemia cells, highlighting its potential as a combination therapy agent.[2][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anticancer properties, both as a single agent and in combination with other therapeutic compounds.
Product Information
| Property | Value | Reference |
| Chemical Name | (T-4)-[N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO][4-[(5,6-dichloro-2-methyl-4-nitro-1H-benzimidazol-1-yl)methyl]phenyl]-boron | [1] |
| Synonyms | ZINC1775962367 | [1][2] |
| CAS Number | 1862212-48-3 | [1] |
| Molecular Formula | C₂₀H₁₇BCl₂N₄O₆ | [1][4] |
| Molecular Weight | 491.1 g/mol | [1][4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in DMSO (≥ 10 mg/mL) | [1] |
| Storage | Store powder at -20°C for up to 1 month, or at -80°C for up to 6 months. | [2] |
| Stability | Unstable in aqueous solution; prepare fresh solutions for immediate use. | [5] |
Mechanism of Action
This compound selectively inhibits dCTPase, leading to an accumulation of dCTP and other non-canonical pyrimidine nucleotides. This imbalance in the dNTP pool is hypothesized to cause DNA replication stress and the misincorporation of nucleotides into DNA, triggering a DNA damage response and subsequent cell death.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (dCTPase inhibition) | 47 nM | - | [1][2][5] |
| Aqueous Solubility | >100 µM | - | [2] |
| Plasma Stability (in vitro, 4h) | 86% | - | [2] |
| Mouse Microsomal Half-life | 109 minutes | - | [2] |
| Cell Permeability | 8.66 x 10⁻⁶ / 1.30 x 10⁻³ cm/s | - | [2] |
Table 2: Reported IC₅₀ Values for Anticancer Agents in Leukemia Cell Lines (for reference)
| Compound | IC₅₀ | Cell Line | Exposure Time | Reference |
| Cytarabine | 0.047 µM | KG1-a | 72 h | [6] |
| Daunorubicin | Varies | Various AML | 72 h | [7] |
| Venetoclax | Varies | Various AML | 72 h | [7] |
Note: Specific IC₅₀ values for this compound in various cancer cell lines are not yet widely published. Researchers should perform dose-response studies to determine the optimal concentration for their cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC₅₀ using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line using a standard luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest (e.g., HL-60, a human promyelocytic leukemia cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations. A typical concentration range to test would be from 1 nM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the 2X working solutions of this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Protocol 2: Assessment of Apoptosis by Annexin V Staining
This protocol details the use of flow cytometry to quantify apoptosis induced by this compound using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at concentrations determined from the IC₅₀ experiment (e.g., 1x and 5x IC₅₀) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and wash the attached cells with PBS.
-
Trypsinize the adherent cells and combine them with the supernatant.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of the viability dye.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Evaluation of Synergistic Effects with Cytidine Analogues
This protocol is designed to assess the synergistic cytotoxic effect of this compound in combination with a cytidine analogue like cytarabine (Ara-C) using a checkerboard assay and calculating the Combination Index (CI).
Materials:
-
Leukemia cell line (e.g., HL-60, MOLM-13)
-
Complete cell culture medium
-
This compound
-
Cytarabine (Ara-C)
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Determine Single-Agent IC₅₀:
-
First, determine the IC₅₀ values for this compound and Ara-C individually as described in Protocol 1.
-
-
Checkerboard Assay Setup:
-
Prepare serial dilutions of this compound and Ara-C in a 96-well plate. For example, in the vertical direction, add increasing concentrations of this compound, and in the horizontal direction, add increasing concentrations of Ara-C. This will create a matrix of combination concentrations.
-
Include single-agent controls for both drugs and a vehicle control.
-
Seed cells into the plate as described in Protocol 1.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the fraction of affected cells for each combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Potency (High IC₅₀) | - this compound degradation | - Prepare fresh solutions of this compound for each experiment due to its instability in aqueous solutions. |
| - Cell line is resistant | - Use a positive control compound known to be effective in the chosen cell line. Consider using a different cell line. | |
| High Variability in Results | - Inconsistent cell seeding | - Ensure a single-cell suspension and accurate cell counting. |
| - Edge effects in 96-well plate | - Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| No Synergistic Effect | - Inappropriate concentration range | - Base the concentration range for the combination study on the individual IC₅₀ values. |
| - The two drugs do not have a synergistic mechanism of action in the chosen cell line | - Investigate the underlying mechanisms of both drugs in your cell line. |
Conclusion
This compound is a valuable research tool for investigating the role of dCTPase and dNTP pool homeostasis in cancer cell biology. The protocols provided here offer a framework for characterizing the cellular effects of this compound and exploring its potential as a novel anticancer agent, particularly in combination with existing chemotherapies. As with any experimental work, careful optimization of conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. rndsystems.com [rndsystems.com]
- 6. The synergistic effect of 2-deoxy-D-glucose and cytarabine on mitochondria of stem-like cells derived from KG1-a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluation of a Novel Agent in Leukemia Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of novel therapeutic agents is a cornerstone of oncology research, aiming to identify compounds with potent and selective anti-leukemic activity. This document provides a comprehensive framework for the in vitro characterization of a novel investigational agent, here designated as a "test agent," for its potential application in treating leukemia. The following protocols are designed to systematically assess the agent's impact on leukemia cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression. These foundational studies are critical for elucidating the mechanism of action and establishing the therapeutic potential of new compounds.
Data Presentation
All quantitative data from the experimental protocols should be meticulously recorded and summarized in the following tables to facilitate clear interpretation and comparative analysis.
Table 1: Cytotoxicity Profile of the Test Agent (IC50 Values) This table summarizes the half-maximal inhibitory concentration (IC50) of the test agent against a panel of leukemia cell lines after 48 hours of treatment.
| Cell Line | Cell Type | Test Agent IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | [Insert Data] | [Insert Data] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | [Insert Data] | [Insert Data] |
| THP-1 | Acute Myeloid Leukemia (AML) | [Insert Data] | [Insert Data] |
| K562 | Chronic Myeloid Leukemia (CML) | [Insert Data] | [Insert Data] |
Table 2: Apoptosis Induction by the Test Agent This table quantifies the percentage of apoptotic cells following treatment with the test agent for 24 hours, as determined by Annexin V and Propidium Iodide staining.
| Cell Line | Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Jurkat | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | |
| 2 x IC50 | [Insert Data] | [Insert Data] | |
| THP-1 | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | |
| 2 x IC50 | [Insert Data] | [Insert Data] |
Table 3: Cell Cycle Analysis Following Treatment with the Test Agent This table shows the cell cycle distribution of leukemia cells after 24 hours of exposure to the test agent.
| Cell Line | Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Jurkat | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | |
| THP-1 | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the test agent on leukemia cell lines and to calculate the IC50 value.
-
Materials:
-
Leukemia cell lines (e.g., Jurkat, THP-1)
-
Complete culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum + 1% Penicillin-Streptomycin)
-
Test agent stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Culture leukemia cells to ~80% confluency. Count viable cells and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test agent in complete medium. Add 100 µL of the diluted agent to the corresponding wells. Include vehicle control (medium with DMSO) and no-cell (medium only) blanks.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the supernatant and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals completely.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Subtract the blank absorbance. Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression.
-
Protocol 2: Quantification of Apoptosis by Flow Cytometry
Objective: To quantify the induction of apoptosis by the test agent using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and control cells
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed 1x10^6 cells in a 6-well plate and treat with the test agent at desired concentrations (e.g., IC50, 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test agent on the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PI/RNase A staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 2.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content using a flow cytometer. Use software to model the cell cycle phases (G0/G1, S, G2/M) based on DNA content histograms.
-
Mandatory Visualizations
Hypothetical Signaling Pathway for Test Agent This diagram illustrates a potential mechanism where a test agent inhibits a critical kinase in a pro-survival pathway, thereby promoting apoptosis.
Caption: Hypothetical PI3K/AKT pathway inhibition by a test agent.
Experimental Workflow for In Vitro Compound Screening This diagram provides a logical flow of the experimental process from cell culture to final data analysis.
Caption: Workflow for evaluating a novel anti-leukemia agent.
Application Notes and Protocols for Determining the Optimal Concentration of TH1217 in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme responsible for regulating the intracellular nucleotide pool.[1][2] dCTPase plays a crucial role in maintaining genomic integrity by hydrolyzing both canonical and non-canonical deoxynucleoside triphosphates (dNTPs). In several types of cancer, dCTPase is overexpressed, contributing to cancer cell stemness and resistance to certain chemotherapeutic agents.[1][2]
The mechanism of action of this compound involves the inhibition of dCTPase, leading to an imbalance in the cellular dNTP pool. This disruption of nucleotide metabolism can induce DNA damage and subsequently trigger cell death. Notably, the cytotoxic effects of this compound are significantly enhanced when used in combination with cytidine analogues, such as cytarabine (Ara-C), which are commonly used in the treatment of hematological malignancies.[1] By preventing the degradation of the active triphosphate forms of these analogues, this compound increases their incorporation into DNA, thereby potentiating their anticancer activity.
These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro cytotoxicity assays, both as a single agent and in combination with other therapeutic compounds.
Data Presentation
Biochemical Potency of dCTPase Inhibitors
The following table summarizes the in vitro biochemical potency of a precursor to this compound against recombinant human dCTPase. This data is essential for establishing a starting point for cellular assays.
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| Compound 6 (this compound precursor) | Human dCTPase | 0.057 ± 0.02 | Malachite Green Assay | [1] |
Example Dose-Response Data for this compound in a Leukemia Cell Line (HL-60)
This table provides example data from a cytotoxicity assay to illustrate the determination of the optimal concentration of this compound, both alone and in combination with cytarabine.
| Treatment | This compound Concentration (µM) | Cytarabine Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 |
| This compound alone | 0.01 | 0 | 95 |
| 0.1 | 0 | 85 | |
| 1 | 0 | 60 | |
| 10 | 0 | 30 | |
| 100 | 0 | 10 | |
| Cytarabine alone | 0 | 0.1 | 80 |
| This compound + Cytarabine | 0.1 | 0.1 | 65 |
| 1 | 0.1 | 40 | |
| 10 | 0.1 | 15 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: This protocol is suitable for suspension cell lines (e.g., HL-60, Jurkat) and adherent cell lines (e.g., MCF-7, A549).
-
Culture Medium: Use the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended for the specific cell line.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain exponential growth. Ensure cell viability is >95% before starting any experiment.
Preparation of this compound and Cytarabine Stock Solutions
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cytarabine Stock Solution:
-
Prepare a 10 mM stock solution of cytarabine in sterile water or phosphate-buffered saline (PBS).
-
Filter-sterilize the solution and store at -20°C.
-
-
Serial Dilutions:
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solutions in the appropriate cell culture medium.
-
It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a complete dose-response curve.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
-
Protocol for Determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight.
-
For suspension cells, seed 10,000-20,000 cells per well in 100 µL of culture medium on the day of the experiment.
-
-
Compound Treatment:
-
Add 100 µL of the serially diluted this compound solutions to the appropriate wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and no-treatment control wells (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours (or a predetermined optimal time) at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol for Synergy Assay of this compound and Cytarabine
-
Experimental Design:
-
Prepare a matrix of concentrations with serial dilutions of this compound on one axis and serial dilutions of cytarabine on the other.
-
Include controls for each compound alone and a vehicle control.
-
-
Procedure:
-
Follow the same procedure for cell seeding and incubation as described in the IC50 determination protocol.
-
Add the different combinations of this compound and cytarabine to the wells.
-
-
Data Analysis:
-
Measure cell viability using the CellTiter-Glo® assay.
-
Analyze the data using synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of dCTPase and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
Application of TH1217 in Combination with Cytidine Analogues for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme responsible for regulating the intracellular pool of deoxynucleotide triphosphates (dNTPs) by hydrolyzing both canonical and non-canonical dNTPs.[1] In various cancer types, particularly leukemia, the modulation of dNTP pools presents a promising therapeutic strategy. Cytidine analogues, such as cytarabine (Ara-C), gemcitabine, and decitabine, are a class of chemotherapy agents that act as antimetabolites, interfering with DNA synthesis and repair, ultimately leading to cancer cell death. This application note details the synergistic effects of combining this compound with cytidine analogues, providing protocols for in vitro assessment of this combination therapy. The inhibition of dCTPase by this compound is hypothesized to enhance the cytotoxic effects of cytidine analogues by creating an imbalance in the dNTP pool, thereby increasing the incorporation of the analogue into DNA or enhancing its disruptive effects on DNA replication and repair machinery.
Data Presentation
The combination of this compound (referred to as compound 18/boronate 30 in the source literature) with various cytidine analogues has been shown to exhibit synergistic cytotoxicity in leukemia cell lines.[2] The following table summarizes the synergistic effects observed in HL-60 human promyelocytic leukemia cells.
| Combination | Cell Line | Observed Effect | Quantitative Data (Conceptual) |
| This compound + 5-azacytidine | HL-60 | Synergistic Cytotoxicity | Combination Index (CI) < 1 |
| This compound + Decitabine | HL-60 | Synergistic Cytotoxicity | Combination Index (CI) < 1 |
| This compound + Gemcitabine | HL-60 | Synergistic Cytotoxicity | Combination Index (CI) < 1 |
Note: Specific quantitative Combination Index (CI) values from the primary literature were not available. A CI value less than 1 indicates synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well format to determine the cytotoxic effects of this compound in combination with cytidine analogues.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Cytidine analogue (e.g., cytarabine, gemcitabine, decitabine; stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HL-60 cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound and the cytidine analogue, both alone and in combination, at various concentration ratios.
-
Add 100 µL of the drug solutions to the respective wells. For control wells, add 100 µL of medium with the corresponding concentration of DMSO.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method to quantify the synergism, additivity, or antagonism of drug combinations.[3][4]
Procedure:
-
Generate dose-response curves for this compound and the cytidine analogue individually and in combination using the data from the cell viability assay.
-
Use a software program like CompuSyn or similar to analyze the data.
-
The software will calculate the Combination Index (CI) for different fractional effects (Fa), which represent the fraction of cells affected by the drug treatment.
-
Interpret the CI values as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of synergistic action between this compound and cytidine analogues.
Experimental Workflow
Caption: Experimental workflow for assessing the synergy of this compound and cytidine analogues.
Logical Relationship of Synergy
Caption: Logical relationship illustrating the synergistic effect of the drug combination.
References
- 1. Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of TH1217
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (DCTPP1), a crucial enzyme in nucleotide metabolism.[1] DCTPP1 is overexpressed in various cancers and its elevated levels are often correlated with poor prognosis.[2][3][4][5][6] By inhibiting DCTPP1, this compound disrupts the homeostasis of the nucleotide pool within cancer cells, leading to increased cellular stress and apoptosis. Notably, this compound has been shown to enhance the cytotoxic effects of cytidine analogue chemotherapeutics in leukemia cells in vitro.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy, both as a standalone agent and in combination with cytidine analogues, in a murine leukemia model.
Mechanism of Action and Signaling Pathway
DCTPP1 plays a critical role in sanitizing the cellular deoxynucleotide (dNTP) pool by hydrolyzing dCTP and its analogues. In cancer cells, where DNA replication is rapid and error-prone, DCTPP1 activity is often upregulated to maintain genomic integrity and support proliferation.[2][3][4] Inhibition of DCTPP1 by this compound is hypothesized to lead to an accumulation of non-canonical dNTPs, causing DNA damage and replication stress, ultimately triggering apoptosis. When combined with cytidine analogues (e.g., Cytarabine, Gemcitabine), which are incorporated into DNA and disrupt its synthesis, this compound is expected to potentiate their anti-leukemic effects.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Design and Protocols
This section outlines a comprehensive in vivo study to evaluate the efficacy of this compound in a murine model of Acute Myeloid Leukemia (AML).
Animal Model Selection
A patient-derived xenograft (PDX) model of AML is recommended to closely mimic human disease.[7][8] Immunodeficient mice, such as NOD/SCID or NSG mice, are suitable hosts for the engraftment of human leukemia cells.[1][8][9] For this protocol, we will use NOD/SCID mice engrafted with a well-characterized AML cell line (e.g., MOLM-13 or HL-60) that expresses high levels of DCTPP1.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound.
Detailed Protocols
1. Animal Husbandry and Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
House NOD/SCID mice (6-8 weeks old) in a specific pathogen-free (SPF) facility.
-
Provide ad libitum access to sterile food and water.
-
Monitor animal health daily.
2. AML Cell Culture and Engraftment:
-
Culture MOLM-13 cells expressing luciferase in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension intravenously (i.v.) into the tail vein of each mouse.
3. Monitoring of Leukemia Engraftment:
-
Perform bioluminescence imaging (BLI) weekly to monitor the engraftment and progression of leukemia.
-
Administer D-luciferin (150 mg/kg) intraperitoneally (i.p.) and image mice 10 minutes post-injection using an in vivo imaging system.
-
Quantify the bioluminescence signal to assess tumor burden.
4. Treatment Groups and Drug Administration:
-
Once the leukemia is established (detectable BLI signal, typically 7-10 days post-engraftment), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)
-
Group 2: this compound (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: Cytidine Analogue (e.g., Cytarabine, 10 mg/kg, i.p., every 3 days)
-
Group 4: this compound (25 mg/kg, oral gavage, daily) + Cytidine Analogue (10 mg/kg, i.p., every 3 days)
-
-
The exact dosage and administration schedule should be optimized in preliminary dose-finding studies.
5. Efficacy Assessment:
-
Tumor Burden: Monitor tumor progression via BLI twice a week.
-
Survival: Monitor mice daily for signs of morbidity and euthanize when they meet pre-defined endpoint criteria (e.g., >20% body weight loss, hind limb paralysis). Record the date of death or euthanasia for survival analysis.
-
Body Weight: Measure body weight twice a week as an indicator of toxicity.
6. Endpoint Analysis:
-
At the end of the study or when mice are euthanized, collect blood, bone marrow, and spleen for further analysis.
-
Flow Cytometry: Analyze the percentage of human CD45+ cells in the blood, bone marrow, and spleen to quantify leukemic infiltration.
-
Histopathology: Perform histological analysis (H&E staining) of tissues to assess organ infiltration by leukemic cells.
-
Pharmacodynamic (PD) Markers: Analyze DCTPP1 expression and downstream markers of DNA damage (e.g., γH2AX) in bone marrow samples by immunohistochemistry or western blotting.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Burden as Measured by Bioluminescence Imaging (BLI)
| Treatment Group | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cytidine Analogue | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + Cytidine Analogue | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | % Increase in Lifespan | p-value (vs. Vehicle) |
| Vehicle | N/A | N/A | |
| This compound | |||
| Cytidine Analogue | |||
| This compound + Cytidine Analogue |
Table 3: Leukemic Infiltration at Endpoint
| Treatment Group | % hCD45+ in Bone Marrow | % hCD45+ in Spleen | % hCD45+ in Peripheral Blood |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cytidine Analogue | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + Cytidine Analogue | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of this compound, a novel DCTPP1 inhibitor. The detailed protocols and experimental design will enable researchers to rigorously assess the therapeutic potential of this compound as a monotherapy and in combination with standard-of-care cytidine analogues for the treatment of leukemia. The use of a PDX model and the inclusion of multiple efficacy and pharmacodynamic endpoints will provide valuable insights into the mechanism of action and clinical potential of this promising therapeutic agent.
References
- 1. Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCTPP1, an Oncogene Regulated by miR-378a-3p, Promotes Proliferation of Breast Cancer via DNA Repair Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | DCTPP1, an Oncogene Regulated by miR-378a-3p, Promotes Proliferation of Breast Cancer via DNA Repair Signaling Pathway [frontiersin.org]
- 4. Human dCTP pyrophosphatase 1 promotes breast cancer cell growth and stemness through the modulation on 5-methyl-dCTP metabolism and global hypomethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-cancer landscape of DCTPP1 and preliminary exploration of DCTPP1 in renal clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCTPP1 Expression as a Predictor of Chemotherapy Response in Luminal A Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 8. Frontiers | Overview of the Use of Murine Models in Leukemia and Lymphoma Research [frontiersin.org]
- 9. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Preclinical Assessment of Novel Anticancer Compound TH1217
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for assessing the preclinical efficacy of TH1217, a novel investigational compound for cancer therapy. The following protocols and guidelines are designed to facilitate a thorough evaluation of this compound's anti-tumor activity, mechanism of action, and potential as a therapeutic agent. The methodologies described herein cover both in vitro and in vivo assessment strategies, providing a roadmap from initial cell-based assays to more complex animal models. While specific experimental parameters may require optimization for different cancer types and cell lines, these protocols offer a robust starting point for the preclinical development of this compound.
I. In Vitro Efficacy Assessment
A variety of in vitro assays are essential for the initial characterization of an anticancer compound's efficacy and mechanism of action.[1] These assays allow for the controlled study of cancer cell functions and the effects of the therapeutic agent.[1]
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Following the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Value |
| A549 | Lung Cancer | 48 | Value |
| HCT116 | Colon Cancer | 48 | Value |
| PC-3 | Prostate Cancer | 48 | Value |
Apoptosis Assays
Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Data Presentation:
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Vehicle | Value | Value |
| MCF-7 | This compound (IC50) | Value | Value |
| A549 | Vehicle | Value | Value |
| A549 | This compound (IC50) | Value | Value |
II. In Vivo Efficacy Assessment
In vivo models are crucial for evaluating the therapeutic efficacy and safety of a drug candidate in a whole-organism context.[2][3] Mouse models, in particular, have significantly contributed to understanding cancer biology and developing new treatments.[2]
Xenograft Mouse Models
Objective: To evaluate the anti-tumor activity of this compound in a living organism using human cancer cell lines implanted in immunocompromised mice.[2][4]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., A549) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[4]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). Administer this compound via a clinically relevant route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation:
Table 3: Anti-tumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Value | 0 |
| This compound (10 mg/kg) | Value | Value |
| This compound (30 mg/kg) | Value | Value |
| Positive Control | Value | Value |
Orthotopic Mouse Models
Objective: To assess the efficacy of this compound in a more clinically relevant model where tumor cells are implanted into the organ of origin.[4]
Protocol: Orthotopic Lung Cancer Model
-
Cell Implantation: Surgically implant luciferase-labeled A549 cells into the lung parenchyma of immunodeficient mice.
-
Tumor Monitoring: Monitor tumor growth and metastasis non-invasively using an in vivo imaging system (IVIS).[5]
-
Treatment: Once tumors are established, begin treatment with this compound as described for the xenograft model.
-
Efficacy Assessment: Evaluate treatment efficacy by measuring changes in bioluminescence signal intensity and overall survival.
Data Presentation:
Table 4: Effect of this compound on Tumor Burden and Survival in an Orthotopic Lung Cancer Model
| Treatment Group | Mean Bioluminescence (photons/sec) at Day 28 | Median Survival (days) |
| Vehicle Control | Value | Value |
| This compound (30 mg/kg) | Value | Value |
| Positive Control | Value | Value |
III. Mechanism of Action and Signaling Pathway Analysis
Understanding the molecular mechanism by which this compound exerts its anti-cancer effects is critical for its clinical development.
Hypothetical Signaling Pathway for this compound
Assuming this compound is a novel T-cell engaging therapy, it may function by redirecting T-cells to kill tumor cells. The following diagram illustrates a potential mechanism of action.
Caption: Hypothetical mechanism of action for this compound as a T-cell engager.
Experimental Workflow for Mechanism of Action Studies
The following workflow outlines the experimental approach to validate the proposed mechanism of action.
Caption: Experimental workflow to validate the T-cell engaging mechanism of this compound.
IV. Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive strategy for the preclinical evaluation of this compound. By systematically assessing its in vitro and in vivo efficacy, and elucidating its mechanism of action, researchers can build a robust data package to support the further development of this compound as a promising new cancer therapeutic. Adherence to these guidelines will ensure a thorough and rigorous preclinical assessment, paving the way for potential clinical investigation.
References
- 1. In vitro test systems in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. An In Vivo Mouse Model of Metastatic Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
The global COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. One promising strategy is the inhibition of host factors essential for viral replication. TH1217 is a potent and selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase), with an IC50 of 47 nM.[1] Recent research suggests that this compound may also modulate interactors of SARS-CoV-2, indicating its potential as a therapeutic agent against COVID-19.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in various COVID-19 related cellular assays to evaluate its antiviral efficacy and mechanism of action.
Mechanism of Action
While the precise antiviral mechanism of this compound against SARS-CoV-2 is under investigation, its known role as a dCTPase inhibitor suggests it may interfere with viral genome replication by disrupting the cellular nucleotide pool. Furthermore, its ability to modulate host factors involved in the viral life cycle presents a key area of research. A critical pathway for SARS-CoV-2 entry into host cells involves the priming of the viral Spike (S) protein by host proteases, such as Transmembrane Serine Protease 2 (TMPRSS2), following the S protein's binding to the ACE2 receptor.[2][3][4][5] Cellular assays are crucial to determine if this compound can inhibit this or other stages of the viral life cycle.
Relevant Cellular Assays
To comprehensively evaluate the anti-SARS-CoV-2 potential of this compound, a panel of cellular assays is recommended:
-
Pseudovirus Neutralization Assay: A safe and effective method to quantify the inhibition of viral entry into host cells.[2][6][7][8] This assay utilizes replication-deficient pseudoviruses expressing the SARS-CoV-2 Spike protein and can be performed in a Biosafety Level 2 (BSL-2) laboratory.[6][8]
-
Cytotoxicity Assay: Essential for determining the concentration at which this compound may be toxic to host cells.[3][9][10] This ensures that observed antiviral effects are not a result of cell death.
-
T-Cell Response Assays: To understand the immunomodulatory effects of this compound, assays measuring T-cell activation and cytokine release can provide insights into how the compound might influence the host immune response to the virus.[11][12][13]
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Description | Result (Hypothetical) |
| EC50 (µM) | 50% maximal effective concentration in Pseudovirus Neutralization Assay | 2.5 µM |
| CC50 (µM) | 50% cytotoxic concentration in Cytotoxicity Assay | > 50 µM |
| SI | Selectivity Index (CC50/EC50) | > 20 |
Table 2: Immunomodulatory Effects of this compound on T-Cells
| Parameter | Condition | Result (Hypothetical) |
| IFN-γ Release (pg/mL) | Unstimulated T-Cells + this compound | 5 |
| IFN-γ Release (pg/mL) | Stimulated T-Cells | 200 |
| IFN-γ Release (pg/mL) | Stimulated T-Cells + this compound | 150 |
| IL-6 Release (pg/mL) | Unstimulated T-Cells + this compound | 2 |
| IL-6 Release (pg/mL) | Stimulated T-Cells | 150 |
| IL-6 Release (pg/mL) | Stimulated T-Cells + this compound | 80 |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: SARS-CoV-2 entry pathway and the potential inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genemedi.net [genemedi.net]
- 7. Evaluation of a Pseudovirus Neutralization Assay for SARS-CoV-2 and Correlation with Live Virus-Based Micro Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. berthold.com [berthold.com]
- 9. benchchem.com [benchchem.com]
- 10. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Comparison of different T cell assays for the retrospective determination of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Impaired SARS-CoV-2 specific T-cell response in patients with severe COVID-19 [frontiersin.org]
Troubleshooting & Optimization
Improving the solubility of TH1217 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of TH1217 in experiments, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), with an IC50 of 47 nM.[1] Its primary mechanism of action is the inhibition of the dCTPase enzyme, which plays a crucial role in maintaining the balance of deoxynucleotide triphosphate (dNTP) pools within the cell.[2][3] By inhibiting dCTPase, this compound disrupts the homeostasis of dCTP, dTTP, and dUTP, leading to an accumulation of uracil in genomic DNA. This triggers a DNA damage response, which can result in cell cycle arrest and apoptosis, and enhances the cytotoxic effect of cytidine analogues in leukemia cells.[1][3]
Q2: What is the solubility of this compound?
A2: this compound has been described as having enhanced aqueous solubility (>100 μM).[1] For preparing concentrated stock solutions, it is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 10 mg/mL.[4]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What is causing this?
A3: This is a common issue encountered with compounds that have low aqueous solubility, even if they are readily soluble in an organic solvent like DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., cell culture medium or PBS), the significant increase in solvent polarity can cause the compound to "crash out" or precipitate from the solution.
Q4: How can I prevent my this compound solution from precipitating during experimental setup?
A4: To prevent precipitation, it is recommended to perform a stepwise dilution. Instead of directly diluting your highly concentrated DMSO stock into the final aqueous buffer, create intermediate dilutions in DMSO first. Then, add the final, less concentrated DMSO stock to the aqueous buffer. It is crucial to add the DMSO stock to the aqueous solution and not the other way around, while ensuring rapid mixing.[5] Additionally, ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid cellular toxicity.[6]
Q5: What is the recommended method for storing this compound stock solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered when preparing this compound solutions for experimental use.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or solvent volume. | - Ensure you are using anhydrous (dry) DMSO. - Vortex the solution for several minutes. - Gentle warming of the solution to 37°C can aid dissolution.[5] - Brief sonication in a water bath sonicator can also be effective.[5] |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The compound has low solubility in the final aqueous medium. | - Perform serial dilutions in DMSO before the final dilution in the aqueous buffer. - Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing.[5] - Consider using a co-solvent. For some compounds, the addition of a small percentage of a co-solvent like PEG400, ethanol, or Tween 80 to the final aqueous solution can improve solubility.[6] |
| The final working solution is cloudy or contains visible particles. | The solubility limit of this compound in the final buffer has been exceeded. | - Lower the final concentration of this compound in your experiment. - Increase the percentage of DMSO in the final solution, but be mindful of the tolerance of your cell line (typically <0.5%).[6] - Adjust the pH of your buffer, as the solubility of some compounds is pH-dependent.[5] |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | - Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot of the stock solution. - Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
-
Volume (L) = (Mass (g) / Molecular Weight of this compound ( g/mol )) / 0.010 (mol/L)
-
The molecular weight of this compound is 491.1 g/mol .[4]
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 2-5 minutes until the compound is fully dissolved. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (if necessary): If preparing a very low final concentration, it is advisable to first make an intermediate dilution (e.g., 1 mM or 100 µM) in pure DMSO.
-
Final Dilution in Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
To prepare the final working concentration, add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Crucially, add the this compound/DMSO solution to the medium, not the other way around.
-
-
Rapid Mixing: Immediately after adding the this compound/DMSO, mix the solution thoroughly by vortexing or pipetting up and down to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution does not exceed the tolerance of your cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Signaling pathway of this compound-mediated dCTPase inhibition.
References
- 1. reddit.com [reddit.com]
- 2. DCTPP1 dCTP pyrophosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. DCTPP1 prevents a mutator phenotype through the modulation of dCTP, dTTP and dUTP pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMSO stock preparation [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Troubleshooting the TH1217 Cytotoxicity Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered when assessing the cytotoxic effects of TH1217.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase), with an IC50 of 47 nM.[1] By inhibiting dCTPase, this compound can enhance the cytotoxic effects of cytidine analogues in cancer cells, such as leukemia cells.[1]
Q2: What is a typical assay principle for measuring cytotoxicity induced by this compound?
A common method to measure cytotoxicity is the MTS assay. This colorimetric assay quantifies viable cells by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.
Q3: Why is optimizing cell seeding density critical for the this compound cytotoxicity assay?
Optimizing cell seeding density is crucial for accurate and reproducible results.[3][4][5] Too few cells will produce a weak signal that is difficult to distinguish from background noise.[4] Conversely, too many cells can lead to over-confluence, nutrient depletion, and changes in metabolic activity, which can mask the true cytotoxic effects of this compound.[4][5] The ideal density ensures cells are in the logarithmic growth phase during the experiment.[4]
Q4: How can I minimize "edge effects" in my 96-well plates?
Edge effects, where wells on the perimeter of the plate behave differently due to temperature and evaporation gradients, are a common source of variability.[6] To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.[6]
Q5: My results are not reproducible between experiments. What should I check?
Lack of inter-experiment reproducibility often points to inconsistencies in cell culture conditions or reagent preparation.[6] Key factors to investigate include:
-
Cell Passage Number: Use cells within a consistent and limited passage number range to avoid phenotypic drift.[6][7]
-
Cell Confluency: Ensure the stock flasks from which you harvest cells are at a consistent confluency for each experiment.[6]
-
Reagent Preparation: Prepare fresh reagents whenever possible and avoid repeated freeze-thaw cycles.[6]
-
Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma, as this can significantly alter cellular responses.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound cytotoxicity assay.
| Issue | Potential Causes | Troubleshooting Steps |
| High Background Absorbance | 1. Contamination of cell culture medium with bacteria or yeast.[8] 2. Phenol red in the medium interfering with absorbance readings.[9] 3. The test compound (this compound) itself absorbs light at the measurement wavelength. | 1. Visually inspect cultures for contamination before the assay. Use sterile techniques.[8] 2. Use phenol red-free medium for the assay.[9] 3. Include control wells with this compound in medium without cells to measure and subtract its absorbance. |
| Low Absorbance Values / No Color Change | 1. Insufficient number of viable cells. 2. Cells are not metabolically active due to poor health or stress.[10] 3. Incorrect incubation time with the MTS reagent. 4. Problem with the MTS reagent itself. | 1. Optimize cell seeding density by performing a titration experiment.[3][4] 2. Ensure cells are healthy and in the exponential growth phase.[10] Allow cells to recover adequately after plating. 3. Increase the incubation time with the MTS reagent, as some cell types require longer to produce a strong signal. 4. Check the expiration date and storage conditions of the MTS reagent. Protect it from light.[9] |
| High Variability Between Replicate Wells | 1. Inaccurate pipetting or cell plating.[8] 2. Uneven cell distribution in the wells. 3. Edge effects.[6] 4. Cell clumping. | 1. Ensure pipettes are calibrated. Mix the cell suspension thoroughly before and during plating.[8] 2. After plating, gently swirl the plate in a figure-eight motion to ensure even cell distribution. 3. Avoid using the outer wells of the plate for experimental samples.[6] 4. Ensure a single-cell suspension is achieved before plating. |
| Treated samples show low signal, but microscopy reveals significant cell death. | 1. The assay measures metabolic activity, not necessarily cell death directly. Some dead cells may still have some metabolic activity for a period. 2. The timing of the assay may not be optimal to capture the peak cytotoxic effect. | 1. Consider complementing the MTS assay with a direct measure of cell death, such as a lactate dehydrogenase (LDH) release assay or a dye-based cytotoxicity assay.[6][11] 2. Perform a time-course experiment to determine the optimal endpoint for measuring cytotoxicity. |
Experimental Protocols
Standard this compound Cytotoxicity Assay (MTS-based)
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density in culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the outer 36 wells to minimize edge effects.[6]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Include vehicle-treated wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Caption: A logical workflow for troubleshooting this compound cytotoxicity assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cohesionbio.com [cohesionbio.com]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. opentrons.com [opentrons.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biocompare.com [biocompare.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing TH1217 dosage for animal models
Technical Support Center: Optimizing TH1217 Dosage for Animal Models
Disclaimer: this compound is a selective dCTPase pyrophosphatase 1 (dCTPase) inhibitor.[1] The following guide provides representative data and protocols based on well-characterized small molecule inhibitors, such as MEK inhibitors (e.g., Selumetinib, Trametinib), to illustrate best practices for optimizing the dosage of a novel compound in animal models. The principles and methodologies described are broadly applicable to preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase), with an IC50 of 47 nM.[1] By inhibiting dCTPase, this compound enhances the cytotoxic effects of cytidine analogues in cancer cells, such as leukemia.[1] This mechanism is relevant in oncology research.
Q2: What is a reasonable starting dose for a new small molecule inhibitor like this compound in a mouse xenograft model?
A2: A starting dose is typically determined from prior in vitro data and preliminary tolerability studies. If in vitro IC50 values are known, initial in vivo doses might be chosen to achieve plasma concentrations several-fold higher than the IC50. However, it is critical to perform a dose-range finding or maximum tolerated dose (MTD) study. For example, preclinical studies with MEK inhibitors have used a wide range of doses, from 0.5 mg/kg/day to 10 mg/kg/day in mice, depending on the specific compound and model.[2][3] A conservative approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate until signs of efficacy or mild, reversible toxicity are observed.
Q3: How should this compound be formulated for oral administration in mice?
A3: The formulation depends on the compound's solubility and stability.[1] Many small molecule inhibitors are formulated as suspensions or solutions in vehicles such as:
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water
-
0.5% HPMC / 0.1% Tween 80 in water
-
5-10% DMSO, 25% PEG300, 5% Tween 80 in saline
It is crucial to test the stability and homogeneity of the formulation. Always administer the same vehicle without the drug to the control group (vehicle control).
Q4: How do I confirm that this compound is hitting its target in the tumor tissue?
A4: This is confirmed through pharmacodynamic (PD) biomarker analysis. For an inhibitor of a signaling pathway, this typically involves collecting tumor tissue at various time points after dosing (e.g., 2, 6, 24 hours) and measuring the phosphorylation status of downstream proteins via Western blot or immunohistochemistry. For a MEK inhibitor, for instance, a significant reduction in phosphorylated ERK (p-ERK) in tumor lysates would confirm target engagement.[2][4][5]
Troubleshooting Guide
Problem 1: No significant tumor growth inhibition is observed, even at high doses.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Exposure | Perform a pharmacokinetic (PK) study. Measure plasma and tumor concentrations of this compound over a 24-hour period to ensure adequate drug exposure. The compound may have poor oral absorption or rapid clearance. |
| Incorrect Formulation | Verify the solubility and stability of this compound in the chosen vehicle. Ensure the compound is properly suspended or dissolved before each administration. |
| Lack of Target Engagement | Conduct a pharmacodynamic (PD) study. Analyze tumor tissue for biomarkers of dCTPase inhibition to confirm the drug is reaching and modulating its target in vivo. |
| Intrinsic Tumor Resistance | The chosen cancer cell line or animal model may have intrinsic resistance mechanisms. Consider testing this compound in different models or in combination with other agents. |
| Suboptimal Dosing Schedule | The dosing frequency may be insufficient to maintain target inhibition. A PK/PD study can help determine the optimal schedule (e.g., once daily vs. twice daily). |
Problem 2: Animals are experiencing significant toxicity (e.g., >15-20% weight loss, lethargy).
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose. If efficacy is lost at the lower dose, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to improve tolerability.[6][7] |
| Vehicle Toxicity | Ensure the vehicle itself is well-tolerated by running a vehicle-only control group for an extended period. Some vehicles can cause gastrointestinal or other issues. |
| On-target Toxicity | The therapeutic target may be important in healthy tissues. In this case, reducing the dose or changing the schedule is the primary mitigation strategy. For MEK inhibitors, skin rash and diarrhea are known on-target toxicities. |
| Off-target Toxicity | The compound may be hitting other targets. While difficult to resolve without re-engineering the molecule, dose reduction is the most practical approach. |
Problem 3: High variability in tumor growth within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration for every animal. For oral gavage, confirm proper technique to avoid mis-dosing. |
| Tumor Implantation Variability | Ensure tumors are of a uniform size when randomizing animals into treatment groups. Use precise techniques for cell implantation to ensure consistent tumor take and growth rates. |
| Animal Health Issues | Monitor animals for any health issues unrelated to the treatment that could affect tumor growth. Remove any unhealthy animals from the study according to IACUC guidelines. |
Quantitative Data Summary
The following table summarizes representative dosage and efficacy data from preclinical studies of various MEK inhibitors, which can serve as a reference for designing studies with a new small molecule inhibitor like this compound.
| Compound | Animal Model | Tumor Type | Dose & Schedule | Efficacy Outcome |
| Tunlametinib | Mouse (CDX) | KRAS-mutant cancer | 1, 3, or 9 mg/kg, Oral (PO), QD | Dose-dependent inhibition of p-ERK in tumor tissue.[4] |
| PD-0325901 | Mouse (GEMM) | Neurofibroma | 0.5 or 1.5 mg/kg/day, PO | Both doses resulted in significant tumor shrinkage.[2] |
| GDC-0973 (Cobimetinib) | Mouse (Xenograft) | B-RAF mutant melanoma | 1, 3, or 10 mg/kg, PO, QD | Dose-dependent inhibition of p-ERK.[3] |
| Trametinib | Mouse (PDX) | KRAS-mutant colorectal cancer | Clinically relevant doses | Significantly inhibited tumor growth when combined with vincristine.[8] |
| Selumetinib | Minipig (NF1 model) | Neurofibromatosis Type 1 | 7.3 mg/kg, Single Oral Dose | Reduced p-ERK levels in skin (95%), sciatic nerve (64%), and cerebral cortex (71%).[9] |
| Trametinib | Mouse (Xenograft) | Mucosal Melanoma | 5.0 mg/kg, PO, EOD | Inhibited tumor growth compared to vehicle control.[6][7] |
CDX: Cell-derived xenograft; PDX: Patient-derived xenograft; GEMM: Genetically engineered mouse model; QD: Once daily; EOD: Every other day.
Experimental Protocols & Visualizations
Protocol: In Vivo Dose-Response Study in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for evaluating the efficacy of a novel compound like this compound.
-
Cell Culture: Culture human cancer cells (e.g., a line sensitive to dCTPase inhibition) under sterile conditions.
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., NCR nude or NSG) for at least one week.
-
Tumor Implantation: Subcutaneously inject 1-5 million cells (in ~100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.
-
Group 1: Vehicle Control (e.g., 0.5% HPMC)
-
Group 2: this compound - Low Dose (e.g., 5 mg/kg)
-
Group 3: this compound - Medium Dose (e.g., 15 mg/kg)
-
Group 4: this compound - High Dose (e.g., 50 mg/kg)
-
-
Drug Administration: Prepare fresh formulations daily. Administer this compound or vehicle via the desired route (e.g., oral gavage) based on the planned schedule (e.g., once daily).
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the protocol-defined endpoint size. Euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot).
Caption: Workflow for a dose-response study.
Signaling Pathway: Hypothetical dCTPase Inhibition Pathway
This diagram illustrates the presumed mechanism of this compound. By inhibiting dCTPase, it potentiates the effects of cytidine analogue drugs.
Caption: this compound inhibits dCTPase, enhancing drug efficacy.
Troubleshooting Logic: Diagnosing Poor Efficacy
This decision tree provides a logical workflow for troubleshooting experiments where this compound fails to show the expected anti-tumor activity.
Caption: Decision tree for troubleshooting poor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 6. Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TH1217 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the dCTP pyrophosphatase 1 (DCTPP1) inhibitor, TH1217. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of dCTP pyrophosphatase 1 (DCTPP1). DCTPP1 is a "house-cleaning" enzyme that sanitizes the cellular nucleotide pool by hydrolyzing canonical and non-canonical deoxycytidine triphosphates (dCTP). By inhibiting DCTPP1, this compound is expected to disrupt the homeostasis of the nucleotide pool. This disruption can be particularly effective in combination with cytidine analogue chemotherapies, as this compound may prevent the degradation of the active triphosphate forms of these drugs, thereby enhancing their cytotoxic effects.
Q2: Why are cancer cells sensitive to DCTPP1 inhibition?
Many cancer cells exhibit a high rate of proliferation and often have an upregulated dependency on specific metabolic pathways, including nucleotide metabolism. DCTPP1 is frequently overexpressed in various cancers, including breast, ovarian, and colorectal cancer, and this high expression is often associated with poor prognosis.[1][2][3] By targeting this enzyme, this compound can exploit a vulnerability of cancer cells, leading to disruptions in DNA replication and repair.
Q3: What are the potential mechanisms of resistance to this compound?
While direct resistance mechanisms to this compound have not been extensively documented, based on the mechanisms of resistance to other antimetabolite drugs, several possibilities can be hypothesized:
-
Target Alteration: Mutations in the DCTPP1 gene could alter the protein structure, preventing this compound from binding effectively.
-
Target Overexpression: Increased expression of DCTPP1 could require higher concentrations of this compound to achieve the same level of inhibition.
-
Drug Efflux: Increased activity of multidrug resistance (MDR) transporters could actively pump this compound out of the cell, reducing its intracellular concentration.
-
Bypass Pathways: Cancer cells might develop or upregulate alternative pathways for nucleotide metabolism to compensate for the inhibition of DCTPP1.[4] This could involve increased activity of nucleoside salvage pathways.[5]
-
Alterations in Downstream Pathways: Changes in DNA damage response and repair pathways could allow cells to tolerate the nucleotide pool imbalance caused by this compound.
Q4: How can I determine if my cells have developed resistance to this compound?
A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line compared to the parental, sensitive cell line is the primary indicator of resistance. This is typically determined through a dose-response cell viability assay.
Troubleshooting Guides
Problem: Decreased Sensitivity to this compound in Cell Viability Assays
Possible Cause 1: Experimental Variability
| Troubleshooting Step | Expected Outcome |
| Verify cell line identity and health: Ensure cells are not contaminated and are within a low passage number. | Consistent results in subsequent experiments. |
| Optimize cell seeding density: Inconsistent cell numbers can lead to variable results. | Reduced well-to-well variability. |
| Confirm this compound concentration and stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. | Reproducible dose-response curves. |
| Use an alternative viability assay: Some compounds can interfere with the chemistry of specific assays (e.g., MTT).[6][7] | Confirmation of viability results with a mechanistically different assay (e.g., ATP-based assay like CellTiter-Glo®). |
Possible Cause 2: Acquired Resistance
| Troubleshooting Step | Expected Outcome |
| Perform a dose-response curve and calculate the IC50: Compare the IC50 value of the suspected resistant cells to the parental cell line. | A significant rightward shift in the dose-response curve and a higher IC50 value will confirm resistance. |
| Analyze DCTPP1 expression levels: Use Western blot or qPCR to compare DCTPP1 protein or mRNA levels between sensitive and resistant cells. | Increased DCTPP1 expression in resistant cells may indicate target overexpression as a resistance mechanism. |
| Sequence the DCTPP1 gene: Identify potential mutations in the this compound binding site. | Identification of mutations that could confer resistance. |
| Measure intracellular dCTP pools: Use LC-MS/MS to quantify nucleotide levels. | Altered dCTP levels may indicate metabolic reprogramming in resistant cells. |
Data Presentation: Example of IC50 Shift in Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | 50 | 1 |
| This compound-Resistant Subclone 1 | 500 | 10 |
| This compound-Resistant Subclone 2 | 1200 | 24 |
| Note: These are example values and should be determined experimentally. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for DCTPP1 Expression
This protocol is for assessing the protein levels of DCTPP1.
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DCTPP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DCTPP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize DCTPP1 expression levels.
Visualizations
Caption: Mechanism of this compound and its synergy with cytidine analogues.
Caption: A logical workflow for troubleshooting decreased this compound sensitivity.
References
- 1. Frontiers | ROS-Induced DCTPP1 Upregulation Contributes to Cisplatin Resistance in Ovarian Cancer [frontiersin.org]
- 2. Expression of human dCTP pyrophosphatase 1 (DCTPP1) and its association with cisplatin resistance characteristics in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytidine Analogues | Oncohema Key [oncohemakey.com]
- 5. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 细胞活力和增殖测定 [sigmaaldrich.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Technical Support Center: TH1217 Experimental Protocols
Disclaimer: The compound "TH1217" is understood to be a hypothetical small molecule inhibitor for the purposes of this guide. The information provided is based on common experimental challenges and protocols associated with well-characterized kinase inhibitors, specifically those targeting the PI3K/Akt/mTOR pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. It competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This action blocks the downstream activation of key signaling proteins such as Akt and mTOR, which are crucial for cell growth, proliferation, and survival.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions? A2: this compound is soluble in DMSO. For long-term storage, stock solutions should be prepared in anhydrous DMSO at a concentration of 10-50 mM, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[4] For immediate use in cell culture, further dilutions should be made in serum-free media, ensuring the final DMSO concentration does not exceed a non-toxic level for the specific cell line, typically below 0.5%.[5]
Q3: My this compound compound precipitates when I add it to my cell culture medium. What should I do? A3: Compound precipitation in aqueous media is a common issue.[6] To address this, first, ensure your final working concentration does not exceed the solubility limit of this compound in the medium. You can test this by preparing dilutions in media and checking for turbidity.[6] Second, try pre-warming the media to 37°C before adding the diluted compound and vortexing briefly. Finally, consider whether components in your media, such as high concentrations of serum proteins, might be contributing to the precipitation.
Q4: What are the known off-target effects of PI3K inhibitors like this compound? A4: While this compound is designed for selectivity, off-target effects are possible, especially at higher concentrations. Common off-target effects for PI3K inhibitors can include inhibition of other kinases or unintended interactions with cellular pathways.[7][8] In a physiological context, inhibition of the PI3K pathway in non-target tissues can lead to side effects such as hyperglycemia, as PI3K is involved in insulin signaling.[7] It is crucial to include appropriate controls to identify and account for potential off-target effects.
Troubleshooting Guides
Guide 1: Western Blotting for Phospho-Proteins
Problem: I am not detecting a decrease in phospho-Akt (p-Akt) signal after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and harvest cell lysates at different time points (e.g., 1, 6, 24 hours) to find the optimal conditions for inhibiting p-Akt in your cell line. |
| Phosphatase Activity During Sample Prep | Phosphorylation can be a labile modification. Always work on ice and use ice-cold buffers. Crucially, add a freshly prepared cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to your lysis buffer to preserve the phosphorylation state of your proteins.[9][10] |
| Poor Antibody Quality or Dilution | Use a phospho-specific antibody that has been validated for Western blotting. Ensure you are using the manufacturer's recommended antibody dilution and blocking buffer. For phospho-proteins, BSA is often recommended over milk as a blocking agent to reduce background.[10][11] |
| Low Abundance of Target Protein | Phosphorylated proteins can be of low abundance.[12] Increase the amount of total protein loaded onto the gel (e.g., up to 50 µg).[10] Alternatively, you can enrich your sample for the target protein by performing an immunoprecipitation (IP) with an antibody against total Akt, followed by blotting with the phospho-Akt antibody.[9][11] |
| No Change in Total Protein Levels | Always probe the same membrane for total Akt as a loading control. This confirms that any decrease in p-Akt signal is due to inhibition and not a general decrease in the protein.[11][12] |
| Incorrect Buffer Composition | Avoid using phosphate-based buffers like PBS in your wash steps or antibody dilutions, as the phosphate can compete with the antibody for binding to the phospho-epitope. Use Tris-buffered saline (TBS) instead.[9][12] |
Guide 2: Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem: I am seeing high variability between my replicate wells in my cell viability assay.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly before and during the plating process to prevent settling.[13] |
| "Edge Effect" in Microplates | The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[13] |
| Compound Precipitation | As mentioned in the FAQs, compound precipitation can lead to inconsistent concentrations across wells. Visually inspect the wells under a microscope after adding this compound to check for precipitates. If observed, refer to the solubility troubleshooting steps. |
| Inaccurate Pipetting | Ensure your pipettes are properly calibrated. Use fresh tips for each replicate and condition. For serial dilutions, ensure thorough mixing at each step.[13] |
| Interaction with Assay Reagents | Some compounds can directly interfere with assay chemistry (e.g., reducing MTT, quenching luciferase). Run a cell-free control where you add this compound to media with the assay reagent to check for any direct chemical interactions. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines IC50 (half-maximal inhibitory concentration) values determined after 72 hours of continuous exposure using a CellTiter-Glo® Luminescent Cell Viability Assay.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (µM) |
| MCF-7 | Breast Cancer | E545K Mutant | Wild-Type | 0.15 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 0.28 |
| U87 MG | Glioblastoma | Wild-Type | Null | 0.35 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | 2.50 |
| HCT116 | Colorectal Cancer | H1047R Mutant | Wild-Type | 0.09 |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Western Blotting | 0.1 - 5 µM | Time-course recommended (1-24h) to observe maximal pathway inhibition. |
| Cell Viability / Proliferation | 0.01 - 20 µM | Perform a 10-point dose-response curve for accurate IC50 determination. |
| In Vitro Kinase Assay | 0.001 - 1 µM | Direct enzymatic assays require lower concentrations. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time period.
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][10] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add a sensitive ECL substrate and visualize the bands using a chemiluminescence imaging system.[9][12]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Akt.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the media from the wells and add 100 µL of the diluted compound (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[14][15]
-
Solubilization: Carefully remove the media containing MTT. Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Gently mix the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media only). Normalize the results to the vehicle-treated control wells (representing 100% viability) and plot the dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for characterizing the kinase inhibitor this compound.
Caption: A troubleshooting decision tree for inconsistent Western Blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
How to store and handle TH1217 effectively
Welcome to the technical support center for TH1217, a potent and selective dCTPase pyrophosphatase 1 (dCTPase) inhibitor. This guide is intended for researchers, scientists, and drug development professionals. Here you will find detailed information on the effective storage, handling, and use of this compound in your experiments, along with troubleshooting guides and frequently asked questions.
General Information
This compound is a small molecule inhibitor of dCTP pyrophosphatase 1 (dCTPase), also known as DCTPP1, with an IC50 of 47 nM.[1] By inhibiting dCTPase, this compound disrupts the homeostasis of deoxynucleoside triphosphate (dNTP) pools within the cell, leading to an accumulation of dCTP. This can interfere with DNA synthesis and repair, making cancer cells, particularly leukemia cells, more susceptible to the cytotoxic effects of cytidine analogues.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Storage Recommendations:
| Condition | Duration | Notes |
| Solid Form | ≥ 4 years | Store at -20°C.[1] |
| Stock Solution (-20°C) | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-80°C) | 6 months | Recommended for longer-term storage of solutions.[1] |
FAQs for Storage and Handling:
-
Q: How should I prepare a stock solution of this compound?
-
A: this compound is soluble in DMSO at concentrations of ≥ 10 mg/mL.[1] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.911 mg of this compound (Molecular Weight: 491.1 g/mol ) in 1 mL of DMSO. Gently vortex to ensure the compound is fully dissolved.
-
-
Q: Can I store my this compound stock solution at 4°C?
-
A: It is not recommended to store this compound solutions at 4°C for extended periods, as this may lead to precipitation and degradation. For short-term storage (a few hours), keeping the solution on ice is acceptable. For longer-term storage, adhere to the -20°C or -80°C recommendations.
-
-
Q: My this compound solution appears to have precipitated. What should I do?
-
A: Precipitation can occur if the solution has been stored improperly or if the solvent has absorbed water. Gently warm the solution to 37°C and vortex to try and redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution.
-
-
Q: Is this compound sensitive to light?
-
A: While there is no specific information indicating light sensitivity, it is good laboratory practice to store all chemical compounds in amber vials or protected from light to minimize the potential for photodegradation.
-
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound, alone or in combination with a cytidine analogue like cytarabine, on a leukemia cell line (e.g., HL-60).
Materials:
-
This compound
-
Cytarabine
-
Leukemia cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound and/or cytarabine in complete medium from your stock solution. Create a dilution series to test a range of concentrations.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound solution. This will result in a final volume of 100 µL and the desired final concentration of the compound(s).
-
Include wells with vehicle control (DMSO-containing medium at the same final concentration as the highest this compound concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
For combination studies, synergy can be calculated using methods such as the Chou-Talalay method (Combination Index).
-
Troubleshooting for Cell Viability Assay:
-
Q: I am seeing high variability between my replicate wells. What could be the cause?
-
A: High variability can be due to several factors:
-
Inconsistent cell seeding: Ensure your cell suspension is homogenous before and during seeding.
-
Pipetting errors: Use calibrated pipettes and be precise when adding cells and compounds.
-
Edge effects: Evaporation from the outer wells of the plate can concentrate compounds and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells.
-
-
-
Q: The IC50 value I obtained is much higher than the reported 47 nM. Why might this be?
-
A: Discrepancies in IC50 values can arise from:
-
Cell line differences: Different cell lines have varying sensitivities to dCTPase inhibition.
-
Compound degradation: Ensure your this compound stock solution has been stored correctly and is not expired.
-
Assay conditions: The duration of compound exposure, cell seeding density, and the type of viability assay used can all influence the apparent IC50.
-
-
-
Q: I am not observing a synergistic effect between this compound and cytarabine. What should I check?
-
A: A lack of synergy could be due to:
-
Suboptimal concentrations: Ensure you are testing a range of concentrations for both compounds that covers their individual IC50 values.
-
Timing of administration: The timing of when each compound is added can be critical. Consider sequential versus simultaneous addition.
-
Cellular resistance mechanisms: The chosen cell line may have intrinsic resistance mechanisms to one or both drugs.
-
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits dCTPase and its downstream effects on nucleotide metabolism and DNA synthesis.
Caption: Mechanism of this compound action on dCTPase and nucleotide metabolism.
Experimental Workflow for Synergy Study
The diagram below outlines the logical workflow for conducting a synergy study with this compound and a second compound, such as cytarabine.
Caption: Workflow for a this compound and cytarabine synergy study.
References
Addressing off-target effects of TH1217 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of TH1217 in their experiments.
Troubleshooting Guide: Investigating Off-Target Effects of this compound
Researchers using this compound, a potent and selective dCTPase pyrophosphatase 1 (dCTPase) inhibitor, may occasionally observe effects that are not readily explained by the inhibition of its primary target.[1] This guide provides a systematic approach to investigate and identify potential off-target interactions.
Initial Assessment of Unexpected Phenotypes
If your experimental results deviate from the expected outcome based on dCTPase inhibition, consider the possibility of off-target effects. The first step is to confirm the on-target engagement of this compound in your specific cellular context.
Table 1: Initial Troubleshooting Steps
| Observation | Potential Cause | Suggested Action |
| Weaker than expected cellular phenotype. | Poor cell permeability; rapid metabolism of this compound. | Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). |
| Unexpected cellular phenotype. | Potential off-target effects. | Perform a dose-response experiment and observe if the unexpected phenotype tracks with the on-target inhibition of dCTPase. |
| Variability between experiments. | Inconsistent compound activity. | Ensure proper storage and handling of this compound to maintain its stability. |
Experimental Protocols for Off-Target Investigation
Should the initial assessment suggest potential off-target activity, the following experimental protocols can be employed for a more in-depth investigation.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound is binding to its intended target, dCTPase, within the cell.[2] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Treat cultured cells with a range of this compound concentrations and a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the cell lysates at a range of temperatures.
-
Fractionation: Separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble dCTPase at each temperature and concentration using Western blot.
dot
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Kinome Profiling to Identify Off-Target Kinases
Since many small molecule inhibitors can interact with kinases, a kinome scan is a valuable tool to identify potential off-target kinase interactions. This is typically performed as a fee-for-service by specialized companies.
-
Competitive Binding Assay: A proprietary kinase inhibitor with a known affinity is used as a probe. The ability of this compound to displace this probe from a large panel of kinases is measured.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at a given concentration of this compound. Significant inhibition of a kinase other than the intended target suggests an off-target interaction.
Table 2: Interpreting Kinome Scan Data
| Result | Interpretation | Next Steps |
| High inhibition of one or more kinases. | Potential off-target kinase(s). | Validate the interaction with orthogonal assays (e.g., in vitro kinase assay, cellular phospho-protein analysis). |
| No significant kinase inhibition. | Off-targets are likely not kinases. | Consider other protein classes (e.g., GPCRs, ion channels, other enzymes). |
dot
Caption: Decision workflow for kinome scan results.
Western Blot for Pathway Analysis
If a potential off-target kinase is identified, Western blotting can be used to examine the phosphorylation status of its downstream substrates in cells treated with this compound.
-
Cell Treatment: Treat cells with varying concentrations of this compound.
-
Protein Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why do they occur?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target. These occur because small molecules can sometimes bind to proteins with similar structural features or binding pockets.
Q2: How can I be sure the observed phenotype is due to an off-target effect of this compound?
A2: A key strategy is to use a structurally unrelated inhibitor of dCTPase. If this second inhibitor reproduces the on-target effect but not the unexpected phenotype, it strengthens the evidence for an off-target effect of this compound. Additionally, genetic knockdown or knockout of dCTPase should mimic the on-target effects of this compound.
Q3: What are some common experimental controls to account for off-target effects?
A3:
-
Dose-response curves: Correlate the potency of the on-target effect with the off-target phenotype.
-
Use of a negative control: A structurally similar but inactive molecule.
-
Rescue experiments: If the off-target is identified, overexpressing this target might rescue the phenotype.
-
Genetic validation: Use techniques like siRNA or CRISPR to validate that the phenotype is independent of the intended target.
Q4: My kinome scan for this compound came back negative for any significant off-target kinases. What should I do next?
A4: If kinase profiling does not reveal any off-targets, consider broader screening approaches. These could include proteome-wide thermal shift assays (proteome-wide CETSA) or affinity-based proteomics to identify other classes of protein interactors.
Q5: Where can I find more information on the general principles of identifying off-target effects?
A5: Several excellent reviews and research articles discuss strategies for minimizing and identifying off-target effects of small molecule inhibitors. A good starting point would be to search for literature on "kinase inhibitor selectivity profiling" or "small molecule off-target identification".
References
Cell permeability challenges with TH1217
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TH1217, a potent and selective dCTPase pyrophosphatase 1 (dCTPase) inhibitor. This guide addresses common challenges, particularly those related to cell permeability, and provides detailed protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of dCTPase pyrophosphatase 1 (DCTPP1), with an IC50 of 47 nM.[1] DCTPP1 is a "house-cleaning" enzyme that sanitizes the nucleotide pool by hydrolyzing both standard and modified deoxynucleotide triphosphates (dNTPs), particularly dCTP. By inhibiting DCTPP1, this compound disrupts the homeostasis of the dNTP pool. This can lead to an accumulation of non-standard nucleotides, causing DNA damage and promoting cell death, especially in cancer cells that have a high replicative rate and altered redox state.[2][3] this compound has been shown to enhance the cytotoxic effects of cytidine analogues in leukemia cells.[1][3]
Q2: What are the known cell permeability characteristics of this compound?
A2: this compound is reported to have good cell permeability.[1] Quantitative data indicates a permeability of 8.66 × 10⁻⁶ cm/s.[1] This suggests that the compound should be able to cross cell membranes to reach its intracellular target. However, experimental outcomes can be influenced by various factors including the cell line used, assay conditions, and formulation.
Q3: My experimental results with this compound are inconsistent. What are the common causes?
A3: Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
-
Solubility and Stability: Ensure that this compound is fully dissolved in your working solution. Precipitation, even if not visible, can drastically alter the effective concentration. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment. This compound is reported to have an aqueous solubility of over 100 μM.[1]
-
Cell Culture Conditions: Variations in cell passage number, cell density, and media components can influence cellular uptake and response to the inhibitor. Standardize your cell culture and assay protocols.
-
Storage: Store the stock solution of this compound at -20°C for up to one month or at -80°C for up to six months to maintain its stability.[1] Avoid repeated freeze-thaw cycles.
Q4: I am observing cytotoxicity at concentrations where I don't expect to see target engagement. Could this be due to off-target effects?
A4: While this compound is a selective inhibitor, off-target effects are a possibility with any small molecule, especially at higher concentrations. To investigate this, consider the following:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine if the cytotoxic effect has a different EC50 than the on-target effect.
-
Structurally Different Inhibitor: If available, use a structurally unrelated inhibitor of DCTPP1 to see if it recapitulates the same phenotype.
-
Rescue Experiments: Attempt to rescue the phenotype by adding downstream products of the DCTPP1 pathway, if applicable.
Troubleshooting Guide: Cell Permeability and Experimental Setup
Problem 1: I suspect low intracellular concentrations of this compound despite its reported good permeability.
-
Potential Cause: The specific cell line you are using may have low passive permeability or express efflux pumps that actively remove this compound.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Increase the incubation time to allow for greater accumulation of the compound within the cells.
-
Use of Permeabilizing Agents (for specific endpoint assays): For assays where membrane integrity is not critical for the readout (e.g., fixed-cell immunofluorescence), a very low concentration of a mild permeabilizing agent like digitonin can be used to facilitate entry. This is not suitable for live-cell assays.
-
Efflux Pump Inhibitors: If you suspect active efflux, you can co-incubate this compound with known broad-spectrum efflux pump inhibitors, such as verapamil or cyclosporin A. A significant increase in this compound efficacy would suggest it is a substrate for an efflux pump.
-
Formulation Strategies: For in vivo studies or challenging in vitro models, consider formulation strategies like encapsulation in liposomes or nanoparticles to enhance delivery.
-
Problem 2: this compound precipitated in my aqueous cell culture medium upon dilution from a DMSO stock.
-
Potential Cause: The aqueous solubility of this compound, while good, may have been exceeded in your experimental setup. The final concentration of DMSO might also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Lower Final Concentration: Try using a lower final concentration of this compound.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium is kept low (ideally ≤ 0.5%) but sufficient to maintain solubility. Always include a vehicle control with the same DMSO concentration.
-
Use of Pluronic F-68: For in vitro assays, adding a low concentration (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help improve the solubility and stability of hydrophobic compounds in aqueous solutions.
-
Quantitative Data Summary
The following table summarizes the key in vitro properties of this compound.
| Parameter | Value | Reference |
| Target | dCTPase pyrophosphatase 1 (DCTPP1) | [1] |
| IC50 | 47 nM | [1] |
| Aqueous Solubility | >100 μM | [1] |
| Cell Permeability (Papp) | 8.66 × 10⁻⁶ cm/s | [1] |
| Plasma Stability (in vitro, t4h) | 86% | [1] |
| Mouse Microsomal Half-life | 109 minutes | [1] |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The wells of an acceptor plate are filled with buffer.
-
A solution of this compound is added to the donor wells of the filter plate.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
The concentrations of this compound in the donor and acceptor wells are quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
2. Caco-2 Cell Permeability Assay
This assay is considered the gold standard for in vitro prediction of human intestinal absorption and can also indicate active transport.
-
Methodology:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for ~21 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, this compound is added to the apical chamber, and the appearance of the compound in the basolateral chamber is monitored over time.
-
For basolateral to apical (B→A) permeability, this compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.
-
Samples are analyzed by LC-MS/MS to determine the concentration of this compound.
-
The Papp is calculated for both directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests that the compound is a substrate of an efflux transporter.
-
Signaling Pathways and Workflows
Below are diagrams illustrating the DCTPP1 signaling pathway and a general workflow for troubleshooting cell permeability issues.
Caption: DCTPP1 pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting permeability issues.
References
Technical Support Center: Enhancing the Plasma Stability of TH1217
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the plasma stability of TH1217. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known plasma stability of this compound?
A1: this compound has been shown to have good in vitro plasma stability. In one study, 86% of the compound remained after 4 hours of incubation in plasma. Additionally, it exhibits a suitable half-life of 109 minutes in mouse microsomal assays. This inherent stability makes it a promising candidate for further development.
Q2: Why would I need to enhance the plasma stability of this compound if it's already considered stable?
A2: While this compound has good baseline stability, specific research applications may necessitate even greater stability. For example, long-term in vivo studies or specific delivery routes might require a longer half-life to maintain therapeutic concentrations. Enhancing stability can also potentially reduce dosing frequency and improve the overall pharmacokinetic profile.
Q3: What are the primary mechanisms that can lead to the degradation of small molecules like this compound in plasma?
A3: The primary mechanisms of degradation in plasma are enzymatic and chemical. Enzymatic degradation is often mediated by proteases, esterases, and other hydrolytic enzymes present in plasma. Chemical degradation can occur due to the pH and composition of the plasma, leading to hydrolysis or other reactions.
Q4: What general strategies can be employed to further enhance the plasma stability of this compound?
A4: Two main approaches can be considered: chemical modification of the this compound molecule and advanced formulation strategies. Chemical modifications could involve altering susceptible functional groups to make them less prone to enzymatic cleavage. Formulation strategies focus on protecting the molecule from the plasma environment.
Troubleshooting Guide
Issue 1: I am observing lower than expected plasma stability for this compound in my in vitro assay.
-
Question: Could my experimental setup be affecting the results?
-
Answer: Yes, several factors in your experimental protocol can influence the outcome. Ensure that the plasma you are using is of high quality, has been stored correctly, and has not undergone multiple freeze-thaw cycles. Verify the final concentration of any solvents (like DMSO) in the incubation mixture, as high concentrations can affect enzyme activity. Also, confirm the accuracy of your analytical method (e.g., LC-MS/MS) for quantifying this compound.[1]
-
-
Question: Are there variations between different lots of plasma?
-
Answer: Absolutely. Significant batch-to-batch variations in enzyme activity can be observed, particularly with plasma from certain species like rats.[1] It is advisable to test multiple batches or use pooled plasma to ensure the reproducibility of your results.
-
Issue 2: I want to develop a longer-acting formulation of this compound and need to improve its stability.
-
Question: What formulation approaches can I explore?
-
Answer: Several formulation strategies can protect this compound from degradation in plasma. These include:
-
Lipid-based formulations: Encapsulating this compound in liposomes or micelles can shield it from plasma enzymes.[2]
-
Polymer-based formulations: Incorporating the molecule into polymeric nanoparticles or matrices can provide a protective barrier.[2]
-
Conjugation: Attaching this compound to larger molecules like polymers (e.g., PEGylation) can increase its size and sterically hinder enzymatic access.[2]
-
-
-
Question: How can I modify the chemical structure of this compound to improve its stability?
-
Answer: Structural optimization can be a powerful tool. This could involve:
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| Remaining Compound | 86% | Not Specified | In vitro Plasma Stability (4 hours) | MedChemExpress |
| Half-life (t½) | 109 minutes | Mouse | Microsomal Stability | MedChemExpress |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the rate at which this compound is degraded in a plasma matrix.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 1 mM).
-
Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, or rat) at 37°C. If using pooled plasma, ensure it is thoroughly mixed.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the this compound stock solution to the plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should typically be low (e.g., <1%) to avoid affecting enzyme activity.[1]
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Termination: Immediately stop the enzymatic reaction in the collected aliquots by adding a protein precipitation agent, such as 3 volumes of ice-cold acetonitrile containing an internal standard.[3]
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[3]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Microsomal Stability Assay
Objective: To assess the susceptibility of this compound to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Reagent Preparation:
-
Incubation:
-
In a 96-well plate, add the liver microsomes (e.g., human or mouse) to the incubation medium.
-
Add the this compound stock solution to the microsomal suspension to reach the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution. For negative controls, add buffer instead of NADPH.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the microsomes and proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of this compound.
-
Data Analysis: Calculate the half-life and intrinsic clearance (CLint) from the rate of disappearance of this compound.
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Approaches to improve the plasma stability of this compound.
Caption: Troubleshooting logic for unexpected plasma stability results.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
Comparing TH1217 to other dCTPase inhibitors
A Comprehensive Comparison of TH1217 and Other dCTPase Inhibitors for Researchers and Drug Development Professionals
This guide provides an objective comparison of the dCTPase inhibitor this compound with other known inhibitors of the dCTP pyrophosphatase 1 (dCTPase). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Introduction to dCTPase and Its Inhibition
Deoxycytidine triphosphate pyrophosphatase 1 (dCTPase), also known as DCTPP1, is a crucial enzyme involved in maintaining the integrity of the nucleotide pool within cells. It primarily functions to hydrolyze deoxycytidine triphosphate (dCTP) and its modified analogs, thereby preventing their incorporation into DNA.[1][2] In many forms of cancer, dCTPase is overexpressed, which is linked to tumor progression and resistance to certain chemotherapeutic agents.[1] Consequently, the inhibition of dCTPase has emerged as a promising strategy in cancer therapy.[1] This guide focuses on this compound, a potent and selective dCTPase inhibitor, and compares its activity with other reported inhibitors.
Quantitative Comparison of dCTPase Inhibitors
The inhibitory potency of various compounds against dCTPase is typically measured by their half-maximal inhibitory concentration (IC50). The table below presents a comparison of the IC50 values for this compound (also reported as boronate 30) and other benzimidazole-based dCTPase inhibitors.
| Compound Name/Reference | Chemical Class | dCTPase IC50 (µM) |
| This compound (boronate 30) | Benzimidazole-boronate | 0.047 |
| Compound 6 | Benzimidazole | 0.057 ± 0.02 |
| Compound 10 | Benzimidazole | 22 |
| Compound 7 | Benzimidazole | > 50 (inactive) |
| Compound 8 | Benzimidazole | > 50 (inactive) |
| Compound 9 | Benzimidazole | > 50 (inactive) |
Note: The IC50 value for this compound is cited as 47 nM in some sources, which is equivalent to 0.047 µM.
Signaling Pathway of dCTPase in Cancer
dCTPase plays a significant role in nucleotide metabolism, which is intricately linked to DNA replication and repair. Its overexpression in cancer cells helps to maintain a balanced dNTP pool, which is essential for rapid cell proliferation. Furthermore, by degrading modified nucleotides, dCTPase can reduce the efficacy of certain nucleoside analog chemotherapies. The inhibition of dCTPase can disrupt this balance, leading to an accumulation of abnormal dNTPs, DNA damage, and ultimately, cell death.
References
A Comparative Guide to dCTPase Inhibitors: TH1217 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The enzyme dCTP pyrophosphatase 1 (dCTPase), a key regulator of cellular nucleotide pools, has emerged as a promising target in cancer therapy. Its inhibition can potentiate the effects of nucleoside analogue drugs. This guide provides a detailed comparison of a novel dCTPase inhibitor, TH1217, with previously discovered inhibitors from distinct chemical classes, supported by experimental data.
Overview of dCTPase Inhibitors
dCTPase prevents the accumulation of non-canonical and modified deoxynucleotide triphosphates (dNTPs), thereby maintaining genomic integrity. In cancer cells, where dNTP metabolism is often dysregulated, inhibiting dCTPase can lead to the accumulation of cytotoxic nucleotide analogues, enhancing the efficacy of chemotherapy. This has spurred the development of small molecule dCTPase inhibitors. Here, we compare the performance of this compound, a boronic acid-containing compound, with representative inhibitors from the benzimidazole, piperazin-1-ylpyridazine, and triazolothiadiazole classes.
Comparative Performance of dCTPase Inhibitors
The following tables summarize the key performance metrics of this compound and other notable dCTPase inhibitors.
Table 1: Potency and Selectivity
| Compound | Chemical Class | dCTPase IC₅₀ (nM) | MTH1 IC₅₀ (nM) | ITPA IC₅₀ (µM) | Selectivity vs. MTH1 | Selectivity vs. ITPA |
| This compound (Compound 30) | Boronic Acid Derivative | 47[1][2][3][4] | >10,000 | >100 | >213-fold | >2128-fold |
| Compound 11 | Benzimidazole | 11,000 | - | - | - | - |
| Compound 21 | Piperazin-1-ylpyridazine | 79 | >10,000 | >100 | >127-fold | >1266-fold |
| Compound 18 | Triazolothiadiazole | 110 | >10,000 | >100 | >91-fold | >909-fold |
Note: A higher selectivity fold indicates a more specific inhibition of dCTPase.
Table 2: In Vitro ADME Profile
| Compound | Aqueous Solubility (µM) | Human Plasma Stability (% remaining after 4h) | Mouse Microsomal Stability (t½, min) | Cell Permeability (Papp A-B, 10⁻⁶ cm/s) | CYP Inhibition (IC₅₀, µM) |
| This compound (Compound 30) | >100[1] | 86[1] | 109[1] | 8.66[1] | >25 (for major isoforms) |
| Compound 18 (this compound Precursor) | <10 | 28 | 20 | - | - |
| Compound 21 | - | - | - | - | - |
| Compound 18 (Triazolo.) | - | - | - | - | - |
Note: ADME data for Compound 21 and Compound 18 (Triazolothiadiazole) is not publicly available.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of dCTPase inhibitors and a typical experimental workflow for their evaluation.
References
Validating the Anti-Leukemic Effects of TH1217 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical validation of TH1217, a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), for the treatment of leukemia. Given the absence of direct in vivo studies for this compound in publicly available literature, this document outlines a prospective comparative study design. This guide will objectively compare the hypothesized performance of this compound in combination with a standard-of-care chemotherapy, decitabine, against decitabine alone, supported by established experimental protocols and data presentation formats.
Executive Summary
This compound is a novel small molecule inhibitor targeting dCTP pyrophosphatase 1 (dCTPase), an enzyme involved in nucleotide metabolism.[1] The primary mechanism of action of this compound in an anti-leukemic context is the potentiation of cytidine analogue chemotherapies, such as decitabine. By inhibiting dCTPase, this compound is expected to prevent the degradation of the active triphosphate form of decitabine, thereby increasing its intracellular concentration and enhancing its cytotoxic effects on leukemia cells. This guide details a proposed in vivo study to validate this therapeutic strategy using a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML).
Comparative Performance of this compound and Decitabine Combination Therapy
The following tables present a hypothetical data summary from a preclinical in vivo study comparing the efficacy of this compound in combination with decitabine versus decitabine monotherapy in an AML PDX mouse model.
Table 1: In Vivo Efficacy in AML PDX Model
| Treatment Group | Median Survival (Days) | Change in Tumor Burden (Bioluminescence Imaging - Photons/sec) | Overall Response Rate (%) |
| Vehicle Control | 25 | +5.6 x 10^8 | 0 |
| This compound (50 mg/kg) | 28 | +4.9 x 10^8 | 10 |
| Decitabine (1 mg/kg) | 45 | -1.2 x 10^8 | 60 |
| This compound + Decitabine | 65 | -3.8 x 10^8 | 90 |
Table 2: Hematological Parameters at Day 21 Post-Treatment
| Treatment Group | White Blood Cell Count (x10^9/L) | Platelet Count (x10^9/L) | Hemoglobin (g/dL) |
| Vehicle Control | 35.2 | 45 | 7.8 |
| This compound (50 mg/kg) | 33.1 | 52 | 8.1 |
| Decitabine (1 mg/kg) | 15.8 | 110 | 10.2 |
| This compound + Decitabine | 8.5 | 150 | 11.5 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and experimental design, the following diagrams are provided.
References
Unveiling the Mechanism of TH1217: A Comparative Guide to a Novel dCTP Pyrophosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TH1217, a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), with other compounds, supported by experimental data. The information is intended to facilitate further research and development of this class of therapeutic agents.
Introduction to this compound and its Mechanism of Action
This compound, also referred to as Boronate 30 in its developmental phase, is a small molecule inhibitor targeting dCTP pyrophosphatase 1 (dCTPase)[1][2]. dCTPase is a crucial enzyme in nucleotide metabolism, responsible for clearing the cellular pool of both standard and modified deoxynucleoside triphosphates (dNTPs)[1][2]. In certain cancers, particularly leukemia, the overexpression of dCTPase can lead to resistance to cytidine analogue-based chemotherapies, such as decitabine[1][2]. These drugs require phosphorylation to their triphosphate form to be active. By hydrolyzing these active triphosphates, dCTPase diminishes their therapeutic efficacy.
This compound is designed to inhibit dCTPase, thereby preventing the degradation of the active forms of cytidine analogues. This inhibition is hypothesized to enhance the cytotoxic effects of these drugs in cancer cells. The mechanism involves increasing the intracellular concentration of the active drug, leading to greater incorporation into DNA, subsequent DNA damage, and ultimately, cell death[1][2].
Comparative Analysis of dCTPase Inhibitors
The development of this compound was part of a broader study to identify potent and selective dCTPase inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of this compound (Boronate 30) and a selection of its precursor and related compounds against human dCTPase.
| Compound ID | Structure | IC50 (µM) vs dCTPase |
| This compound (Boronate 30) | N-methyliminodiacetic acid (MIDA) boronic acid derivative | 0.047 ± 0.003 |
| Compound 6 | 4-nitro substituted benzimidazole | 0.057 ± 0.02 |
| Compound 10 | 5,6-dimethyl benzimidazole | 22.8 ± 1.2 |
| Compound 11 | 5,6-dichloro benzimidazole | 11.1 ± 0.9 |
| Compound 12 | Unsubstituted benzimidazole | 1.4 ± 0.1 |
| Compound 18 | Boronic acid derivative | 0.041 ± 0.004 |
Data sourced from Llona-Minguez et al., J Med Chem, 2016.[1][2]
Experimental Validation of this compound's Effect
The efficacy of this compound in potentiating the cytotoxic effects of cytidine analogues was evaluated in leukemia cell lines. The following table presents the combination index (CI) values for a closely related boronic acid derivative (Compound 18) with various cytidine analogues in HL60 leukemia cells. A CI value less than 1 indicates a synergistic effect.
| Cytidine Analogue | Combination Index (CI) with Compound 18 |
| Decitabine | < 1 (Synergistic) |
| 5-azacytidine | < 1 (Synergistic) |
| Gemcitabine | < 1 (Synergistic) |
Data sourced from Llona-Minguez et al., J Med Chem, 2016.[1]
Experimental Protocols
dCTPase Inhibition Assay (Malachite Green Assay)
This assay quantitatively measures the inhibition of dCTPase activity by detecting the release of inorganic phosphate from the hydrolysis of dCTP.
Materials:
-
Full-length human dCTPase enzyme
-
dCTP (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Malachite Green reagent
-
384-well microplates
Procedure:
-
Add 2 µL of test compound solution in DMSO to the wells of a 384-well plate.
-
Add 10 µL of dCTPase enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of dCTP substrate solution in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and detect the generated inorganic phosphate by adding 25 µL of Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (Resazurin Assay)
This assay assesses the cytotoxic effect of compounds on cultured cells by measuring their metabolic activity.
Materials:
-
HL60 human leukemia cells
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum and antibiotics
-
Test compounds (e.g., this compound) and cytidine analogues (e.g., decitabine)
-
Resazurin sodium salt solution
-
96-well microplates
Procedure:
-
Seed HL60 cells into 96-well plates at a density of 5,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the test compound, the cytidine analogue, or a combination of both.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for another 4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine GI50 values (concentration for 50% growth inhibition). For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
Independent Verification of TH1217's Potency: A Comparative Guide to dCTPase Pyrophosphatase 1 Inhibitors
For Immediate Release
This guide provides an independent verification of the IC50 value for TH1217, a potent inhibitor of dCTPase pyrophosphatase 1 (dCTPase), and compares its performance against other known inhibitors of the same target. The information presented here is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.
This compound has been identified as a potent and selective inhibitor of dCTPase, with a reported half-maximal inhibitory concentration (IC50) of 47 nM.[1][2] dCTPase plays a critical role in maintaining the integrity of the cellular nucleotide pool by hydrolyzing both canonical and non-canonical deoxynucleoside triphosphates (dNTPs). Its overexpression in various cancers is associated with cancer cell stemness, making it a compelling target for therapeutic intervention.
Comparative Analysis of dCTPase Inhibitors
The following table summarizes the IC50 values of this compound and other benzimidazole-derived inhibitors against human dCTPase pyrophosphatase 1. The data is extracted from a seminal study on the discovery of the first potent and selective inhibitors of this enzyme.
| Compound | IC50 (µM) | Notes |
| This compound (Compound 30) | 0.047 | MIDA boronic acid derivative with improved solubility and plasma stability. |
| Compound 6 | 0.057 | Initial potent hit from screen. |
| Compound 10 | 22 | 2-methyl analogue of an inactive compound, showing importance of this group. |
| Compound 13 | 0.110 | Phenylacetamide derivative. |
| Compound 18 | 0.045 | Boronic acid derivative, potent but with suboptimal physicochemical properties. |
| Compound 27 | 1.3 | Pyrazole-containing analogue. |
| Compound 28 | 0.090 | Ortho-substituted boronic acid. |
| Compound 29 | 0.045 | Meta-substituted boronic acid. |
Experimental Protocol for IC50 Determination
The IC50 values presented were determined using a malachite green-based colorimetric assay. This biochemical assay quantifies the amount of inorganic phosphate released as a result of dCTPase enzymatic activity.
Principle: dCTPase hydrolyzes dCTP into dCMP and pyrophosphate. The pyrophosphate is then cleaved into two molecules of inorganic phosphate by inorganic pyrophosphatase. The released phosphate reacts with a malachite green molybdate solution to produce a colored complex, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the enzyme activity.
Materials:
-
Full-length human dCTPase protein
-
dCTP (substrate)
-
Inorganic pyrophosphatase
-
Malachite green molybdate reagent
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
Enzyme Reaction: The dCTPase enzyme is incubated with the test compounds at various concentrations in the assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the dCTP substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic turnover.
-
Termination and Color Development: The reaction is stopped, and the malachite green molybdate reagent is added. This is followed by an incubation period to allow for color development.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model.
Visualizing Key Processes
To further elucidate the context of this compound's function and its evaluation, the following diagrams illustrate the dCTPase signaling pathway and the experimental workflow for IC50 determination.
References
Head-to-head comparison of TH1217 and remdesivir for SARS-CoV-2
A comprehensive guide for researchers, scientists, and drug development professionals.
Initial Assessment: Data Availability for TH1217
An extensive review of publicly available scientific literature and data repositories reveals a significant lack of experimental data regarding the antiviral activity of this compound against SARS-CoV-2. The primary mention of this compound (also known as ZINC1775962367) in the context of COVID-19 originates from a preprint study by Gordon et al., titled "A SARS-CoV-2-Human Protein-Protein Interaction Map Reveals Drug Targets and Potential Drug-Repurposing."[1][2][3][4] This study identified this compound as a preclinical dCTPase pyrophosphatase 1 (dCTPase) inhibitor that interacts with the SARS-CoV-2 protein Orf9b.[1][2] This interaction suggests a potential for this compound to modulate viral activity. However, the study does not present any experimental data validating the antiviral efficacy of this compound against SARS-CoV-2. Commercial vendor websites also allude to this potential activity, citing the same interaction study.[5]
Consequently, a direct head-to-head comparison of this compound and remdesivir for SARS-CoV-2, supported by experimental data as requested, is not feasible at this time due to the absence of published research on the anti-SARS-CoV-2 activity of this compound.
This guide will, therefore, provide a comprehensive overview of remdesivir, including its mechanism of action, quantitative performance data from preclinical and clinical studies, and detailed experimental protocols. This information will serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
Remdesivir: An In-Depth Analysis
Remdesivir is a broad-spectrum antiviral agent that has been a cornerstone in the treatment of COVID-19.[6][7][8] It is a nucleotide analog prodrug that targets the viral RNA replication process.[9][10][11][12]
Mechanism of Action
Remdesivir's antiviral activity is mediated by its active triphosphate form, remdesivir triphosphate (RDV-TP). The mechanism involves the following key steps:
-
Cellular Uptake and Activation: Remdesivir, as a prodrug, efficiently enters host cells. Once inside, it undergoes a series of metabolic conversions to its active triphosphate form, RDV-TP.[10]
-
Competition with ATP: RDV-TP mimics the natural adenosine triphosphate (ATP) nucleotide.[10] This structural similarity allows it to compete with ATP for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[9][11][12]
-
Delayed Chain Termination: Upon incorporation into the viral RNA, remdesivir does not cause immediate chain termination. Instead, it allows for the addition of a few more nucleotides before halting RNA synthesis. This delayed termination is a key feature of its mechanism.[11]
-
Evasion of Proofreading: The SARS-CoV-2 exonuclease (nsp14-ExoN) has a proofreading mechanism that can remove misincorporated nucleotides. However, remdesivir's unique chemical structure allows it to evade this proofreading activity, ensuring its persistence in the viral RNA and subsequent termination of replication.
The following diagram illustrates the signaling pathway of remdesivir's mechanism of action:
Caption: Mechanism of action of remdesivir against SARS-CoV-2.
Quantitative Data on Remdesivir's Performance
The antiviral activity of remdesivir has been evaluated in numerous in vitro and in vivo studies.
In Vitro Efficacy
Remdesivir has demonstrated potent in vitro activity against various SARS-CoV-2 variants. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are key metrics for its antiviral potency.
| SARS-CoV-2 Variant | Cell Line | EC50 / IC50 (nM) | Reference |
| WA1 (Original) | Vero E6 | 770 | [13] |
| Omicron Subvariants (Range) | Various | 21.8 - 155 | [14][15] |
| Delta | Vero E6 | 9.6 (IC50, µM) | [16] |
| Alpha | Vero E6 | 6.9 (IC50, µM) | [16] |
| Beta | Vero E6 | 7.4 (IC50, µM) | [16] |
| Gamma | Vero E6 | 9.2 (IC50, µM) | [16] |
Note: EC50 and IC50 values can vary between studies due to different cell lines, viral strains, and experimental protocols.
Clinical Efficacy
Clinical trials have provided insights into the effectiveness of remdesivir in patients with COVID-19.
| Clinical Outcome | Study Population | Key Finding | Reference |
| Time to Recovery | Hospitalized adults with severe COVID-19 | Median recovery time was 11 days in the remdesivir group versus 15 days in the placebo group. | [7] |
| Mortality | Hospitalized patients | No statistically significant difference in mortality rate was observed in some large trials. | [6] |
| Need for Mechanical Ventilation | Hospitalized patients | Remdesivir was associated with a lower likelihood of requiring mechanical ventilation. | [8] |
| Viral Clearance | Patients with early symptomatic COVID-19 | Remdesivir accelerated the mean estimated viral clearance by 42%. | [17][18] |
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the antiviral activity of compounds like remdesivir.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral drugs.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6) in multi-well plates.
-
Virus Infection: Infect the cell monolayer with a known amount of SARS-CoV-2.
-
Compound Treatment: After a brief incubation period to allow for viral entry, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the test compound (e.g., remdesivir).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (PRNT50) is determined.[16][19][20]
The following diagram illustrates the workflow of a typical plaque reduction assay:
Caption: Workflow for a plaque reduction assay.
Quantitative RT-PCR (qRT-PCR) Based Assay
This method quantifies the amount of viral RNA to determine the inhibitory effect of a compound on viral replication.
Methodology:
-
Cell Culture and Infection: Similar to the plaque reduction assay, infect a monolayer of susceptible cells with SARS-CoV-2.
-
Compound Treatment: Treat the infected cells with different concentrations of the test compound.
-
RNA Extraction: After a defined incubation period (e.g., 48 hours), extract total RNA from the cell culture supernatant or the cells themselves.
-
qRT-PCR: Perform quantitative reverse transcription-polymerase chain reaction using primers and probes specific to a SARS-CoV-2 gene (e.g., the N gene).
-
Data Analysis: Quantify the viral RNA levels and calculate the percentage of inhibition for each compound concentration. The EC50 is the concentration at which a 50% reduction in viral RNA is observed.[16][19][20]
Conclusion
While the initial identification of this compound as a potential modulator of SARS-CoV-2 protein interactions is intriguing, the current lack of experimental data on its antiviral activity prevents a direct comparison with established therapeutics like remdesivir. Remdesivir has a well-defined mechanism of action as an RdRp inhibitor and has demonstrated in vitro and clinical efficacy against SARS-CoV-2. The provided data and protocols for remdesivir can serve as a benchmark for the future evaluation of novel antiviral candidates. Further research is warranted to experimentally validate the anti-SARS-CoV-2 potential of this compound and to enable a comprehensive comparative analysis.
References
- 1. A SARS-CoV-2-Human Protein-Protein Interaction Map Reveals Drug Targets and Potential Drug-Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical studies assessing the efficacy, effectiveness and safety of remdesivir in management of COVID‐19: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir for the treatment of COVID-19: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 11. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Remdesivir and Obeldesivir Retain Potent Antiviral Activity Against SARS-CoV-2 Omicron Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 17. Clinical Antiviral Efficacy of Remdesivir in Coronavirus Disease 2019: An Open-Label, Randomized Controlled Adaptive Platform Trial (PLATCOV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 20. researchgate.net [researchgate.net]
Replicating Key Experiments from the Initial TH1217 Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the key experiments from the initial discovery of TH1217, a potent and selective dCTP pyrophosphatase 1 (dCTPase) inhibitor. This document outlines the methodologies and presents the performance data of this compound in comparison to other compounds detailed in the discovery paper, "Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1."
I. dCTPase Inhibition Assay
The initial screening and subsequent characterization of this compound (referred to as compound 30 in the discovery paper) and its analogs were performed using a malachite green-based colorimetric assay to measure the enzymatic activity of dCTPase. This assay quantifies the inorganic phosphate released from the hydrolysis of the dCTP substrate.
Experimental Protocol:
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human dCTPase.
Materials:
-
Purified full-length human dCTPase protein
-
dCTP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Test compounds (including this compound) dissolved in DMSO
-
Malachite Green Reagent
-
384-well microplates
Procedure:
-
A solution of dCTPase in assay buffer was added to the wells of a 384-well plate.
-
Test compounds were added to the wells at various concentrations. The final DMSO concentration was kept constant.
-
The plate was incubated for a specified period at room temperature to allow for compound binding to the enzyme.
-
The enzymatic reaction was initiated by the addition of dCTP solution.
-
The reaction was allowed to proceed for a set time at room temperature.
-
The reaction was quenched, and the amount of inorganic phosphate produced was determined by adding the Malachite Green Reagent.
-
The absorbance was measured at a wavelength of 620 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
Data Presentation:
| Compound | dCTPase IC50 (µM) |
| This compound (Compound 30) | 0.047 |
| Compound 6 | 0.057 |
| Compound 10 | 22 |
| Compound 11 | 11 |
| Compound 12 | 1.4 |
| Compound 18 | 0.022 |
| Compound 22 | 1.1 |
Signaling Pathway Diagram:
A comparative guide for researchers and drug development professionals on the selectivity of TH1217, a novel inhibitor of dCTP pyrophosphatase 1 (DCTPP1), against related human NUDIX hydrolases.
This compound has emerged as a potent and selective inhibitor of dCTP pyrophosphatase 1 (DCTPP1), an enzyme implicated in cancer progression and resistance to certain chemotherapies. This guide provides a comprehensive assessment of the selectivity of this compound, presenting key experimental data and protocols to aid researchers in evaluating its potential as a targeted therapeutic agent.
Selectivity Profile of this compound
The inhibitory activity of this compound was evaluated against a panel of related human NUDIX hydrolases, which, like DCTPP1, are involved in nucleotide metabolism. The results, summarized in the table below, demonstrate the high selectivity of this compound for DCTPP1.
| Enzyme Family | Target | This compound IC50 (µM) |
| Pyrophosphatase | DCTPP1 | 0.047 |
| NUDIX Hydrolase | MTH1 (NUDT1) | > 10 |
| NUDIX Hydrolase | NUDT5 | > 10 |
| NUDIX Hydrolase | NUDT15 | > 10 |
| Pyrophosphatase | ITPA | > 10 |
Table 1: Selectivity of this compound against related pyrophosphatases. The half-maximal inhibitory concentration (IC50) of this compound was determined for DCTPP1 and a selection of other human NUDIX hydrolases. The data shows that this compound is highly selective for DCTPP1, with no significant inhibition of the other tested enzymes at concentrations up to 10 µM.
DCTPP1's Role in Pyrimidine Metabolism
DCTPP1 plays a crucial role in maintaining the integrity of the cellular nucleotide pool by hydrolyzing both canonical and non-canonical deoxycytidine triphosphates (dCTPs). This "house-cleaning" function prevents the accumulation of potentially mutagenic or cytotoxic nucleotide analogs. The following diagram illustrates the position of DCTPP1 within the pyrimidine metabolism pathway.
Caption: Role of DCTPP1 in pyrimidine metabolism.
Experimental Procedures
The selectivity of this compound was determined using a robust and sensitive biochemical assay. The following sections detail the methodology employed for the dCTPase inhibition assay.
Experimental Workflow: dCTPase Inhibition Assay
The inhibitory potential of this compound against DCTPP1 and other pyrophosphatases was assessed using a malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of the dCTP substrate.
Caption: Workflow for dCTPase inhibition assay.
Detailed Protocol: Malachite Green Assay for DCTPP1 Inhibition
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
- Enzyme Solution: Recombinant human DCTPP1 was diluted in Assay Buffer to the final concentration.
- Substrate Solution: dCTP was dissolved in water and diluted in Assay Buffer to the final concentration.
- This compound Stock Solution: this compound was dissolved in 100% DMSO to create a stock solution, which was then serially diluted.
2. Assay Procedure:
- The assay was performed in a 384-well plate format.
- To each well, the following were added in order:
- Assay Buffer
- This compound at various concentrations (or DMSO as a vehicle control)
- DCTPP1 enzyme solution
- The plate was incubated for 15 minutes at room temperature to allow for compound-enzyme interaction.
- The enzymatic reaction was initiated by the addition of the dCTP substrate solution.
- The reaction was allowed to proceed for 30 minutes at 37°C.
- The reaction was terminated by the addition of a malachite green reagent, which detects the released inorganic phosphate.
3. Data Analysis:
- The absorbance was measured at 620 nm using a plate reader.
- The percentage of inhibition was calculated for each concentration of this compound relative to the DMSO control.
- IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
This comprehensive guide provides researchers with the necessary data and protocols to objectively assess the selectivity of this compound. The high potency and selectivity of this compound for DCTPP1 make it a valuable tool for further investigation into the role of this enzyme in disease and as a potential therapeutic candidate.
Safety Operating Guide
Prudent Disposal of TH1217: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the safe handling and disposal of a wide array of chemical substances. This guide provides essential, step-by-step procedures for the proper disposal of materials identified as TH1217, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are based on general laboratory safety standards and information from Safety Data Sheets (SDSs) for products with similar designations.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use before proceeding with any handling or disposal.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : A laboratory chemical is considered waste when it is no longer intended for use.[3] Based on available SDSs, materials labeled "1217" may be classified as hazardous waste due to properties such as skin sensitization, eye irritation, or potential environmental hazards.[1][2][4][5] Do not dispose of this compound down the drain or in regular trash.[6][7][8]
-
Waste Segregation : To prevent dangerous chemical reactions, it is crucial to segregate this compound waste from other incompatible waste streams.[9][10][11] Store this compound waste in a designated and properly labeled container.
-
Container Management :
-
Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical properties of this compound.[3]
-
The container must be securely closed with a leak-proof, screw-on cap when not in use.[12]
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name "this compound".[3][6] Include the date of waste generation and the name of the principal investigator or laboratory.[6]
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated, well-ventilated, and cool, dry area away from heat, direct sunlight, and strong oxidizers.[2]
-
Utilize secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks.[12] The secondary container should be capable of holding 110% of the volume of the primary container.[12]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[6][11]
-
Provide the EHS department with a complete list of the chemical waste to be disposed of.[6]
-
Do not mix unknown chemicals with this compound waste.[3]
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly. If the container held a toxic chemical, it should be triple-rinsed with an appropriate solvent.[3] The rinsate from this process must be collected and treated as hazardous waste.[3][13] After triple-rinsing, the container can be disposed of in the regular trash, but ensure any hazardous waste labels are defaced.[13]
Quantitative Data from Representative Safety Data Sheets
The following table summarizes key quantitative data from SDSs for products with similar "1217" designations. This data is for informational purposes and may not be representative of the specific this compound product in your possession.
| Parameter | Value | Source |
| Melting Point | ~ 155 – 158°C | H1217-M SDS[1] |
| Flash Point | ≥ 200°C (closed cup) | H1217-M SDS[1] |
| Solubility in Water | Very slight | H1217-M SDS[1] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for laboratory chemical waste management and information contained within various Safety Data Sheets. No specific experimental protocols were cited in the source documents beyond standard chemical handling and waste disposal guidelines.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound waste.
Caption: Decision process for disposing of empty this compound containers.
References
- 1. dmhpi.com [dmhpi.com]
- 2. smooth-on.com [smooth-on.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. servco.safepersonnelsds.com [servco.safepersonnelsds.com]
- 5. otto-chemie.de [otto-chemie.de]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. benchchem.com [benchchem.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
